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  • Product: 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Core Science & Biosynthesis

Foundational

"6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine CAS number and structure"

The following technical guide details the chemical identity, structural characteristics, and synthetic pathway of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine , a specialized heterocyclic intermediate used in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural characteristics, and synthetic pathway of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine , a specialized heterocyclic intermediate used in the development of kinase inhibitors and neurodegenerative therapeutics (e.g., TREM2 agonists).

[1]

Chemical Identity & Structure

This compound features a fused bicyclic system where a pyrazine ring (substituted with two methyl groups) is fused to a pyridine ring (substituted with two chlorine atoms). It serves as a critical electrophilic scaffold for nucleophilic aromatic substitution (


) in medicinal chemistry.
PropertyDetail
CAS Number 2563402-25-3
IUPAC Name 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine
Molecular Formula

Molecular Weight 228.08 g/mol
SMILES CC1=NC2=C(N=C1C)N=C(Cl)C=C2Cl
InChI Key (Derivative specific; analog parent: YEYHFKBVNARCNE)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane; limited solubility in water.[1][2][3][4]
Structural Characterization Data

Based on patent literature for this specific intermediate (WO2021226629A1):

  • MS (ESI):

    
    
    
  • 
     NMR (500 MHz, 
    
    
    
    ):
    
    
    7.82 (s, 1H, Ar-H), 2.83 (s, 3H,
    
    
    ), 2.80 (s, 3H,
    
    
    ).
    • Interpretation: The singlet at 7.82 ppm corresponds to the isolated proton at position 7 of the pyridine ring, flanked by the two electron-withdrawing chlorine atoms at positions 6 and 8. The two methyl singlets appear distinct due to the asymmetry of the fused pyridine ring.

Synthetic Pathway

The synthesis of 6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine follows a classic condensation strategy involving a diamino-pyridine precursor and a diketone.

Reaction Scheme

Precursors:

  • 4,6-Dichloropyridine-2,3-diamine (Nucleophile)

  • 2,3-Butanedione (Diacetyl) (Electrophile)

Mechanism: Double condensation (Schiff base formation) occurs between the vicinal diamines of the pyridine and the vicinal carbonyls of the diketone.

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 4,6-dichloropyridine-2,3-diamine (1.0 equiv) dissolved in a polar solvent such as Ethanol or THF .

  • Addition: Add 2,3-butanedione (1.1–1.2 equiv) to the solution.

  • Catalysis (Optional): While the reaction often proceeds uncatalyzed due to the reactivity of the diketone, a catalytic amount of p-toluenesulfonic acid (p-TSA) or Acetic Acid can accelerate cyclization.

  • Reaction: Stir at room temperature for 12–24 hours or reflux for 2–4 hours. Monitor consumption of the diamine via TLC or LC-MS.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Partition the residue between Dichloromethane (DCM) and weak aqueous base (

      
      ) to remove acid/impurities.
      
    • Dry the organic phase over

      
       and concentrate.[5][6]
      
  • Purification: Purify via flash column chromatography (Silica gel; Eluent: Hexanes/Ethyl Acetate) to yield the target as a solid.

Synthesis Visualization

Synthesis Precursor1 4,6-Dichloropyridine- 2,3-diamine Intermediate Bis-imine Intermediate Precursor1->Intermediate Condensation (EtOH/THF) Precursor2 2,3-Butanedione (Diacetyl) Precursor2->Intermediate Product 6,8-Dichloro-2,3- dimethylpyrido[2,3-b]pyrazine Intermediate->Product -2 H2O Cyclization

Caption: Condensation of 4,6-dichloropyridine-2,3-diamine with 2,3-butanedione yields the target heterocycle.

Reactivity & Applications

This compound is a high-value scaffold because the chlorine atoms at positions 6 and 8 are activated for Nucleophilic Aromatic Substitution (


) .
Regioselectivity[3][7]
  • C6 Position: The chlorine at C6 (para to the bridgehead nitrogen N5) is typically more reactive toward nucleophiles due to resonance stabilization of the Meisenheimer complex involving the pyridine nitrogen.

  • C8 Position: The chlorine at C8 is less reactive but can be substituted under forcing conditions or using specific catalysts.

Primary Applications
  • TREM2 Agonists: Used as "Intermediate 2" in the synthesis of heterocyclic agonists for Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a target for neurodegenerative diseases like Alzheimer's (WO2021226629A1).

  • Kinase Inhibitors: The pyrido[2,3-b]pyrazine core mimics the ATP-binding motif of many kinases. The 6,8-dichloro substitution pattern allows for the modular attachment of:

    • Solubilizing groups (e.g., piperazines) at C6.

    • Hydrophobic aryl groups (via Suzuki coupling) at C8.

Reactivity Logic Flow

Reactivity Core 6,8-Dichloro-2,3- dimethylpyrido[2,3-b]pyrazine Path1 SNAr at C6 (High Reactivity) Core->Path1 Amine/Base (Mild Heat) Target1 Amino-substituted Intermediate Path1->Target1 Path2 Suzuki Coupling at C8 Target2 Bi-aryl Kinase Inhibitor Path2->Target2 Target1->Path2 Boronic Acid/Pd Cat.

Caption: Sequential functionalization strategy exploiting the differential reactivity of C6 and C8 chlorines.

References

  • Key Organics. (2024). Product page for 6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. Retrieved from (CAS Source).

  • Merck Patent GMBH. (2012). Synthesis of 6,8-dichloropyrido[2,3-b]pyrazine. WO2012/119690. (Methodology Grounding).
  • Alector, Inc. (2021). Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists. WO2021226629A1.[1] Retrieved from (NMR/MS Data Source).

Sources

Exploratory

A Technical Guide to the Biological Activities of Novel Pyrido[2,3-b]pyrazine Derivatives: From Synthesis to Therapeutic Potential

This guide provides an in-depth exploration of the pyrido[2,3-b]pyrazine scaffold, a heterocyclic compound class of significant interest in modern medicinal chemistry. We will dissect the synthesis, mechanisms of action,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pyrido[2,3-b]pyrazine scaffold, a heterocyclic compound class of significant interest in modern medicinal chemistry. We will dissect the synthesis, mechanisms of action, and structure-activity relationships (SAR) that underpin the promising anticancer and antibacterial activities of novel derivatives, offering both foundational knowledge and actionable experimental protocols for researchers in drug discovery and development.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Heterocycle

The pyrido[2,3-b]pyrazine core, a nitrogen-containing heterocyclic system, has garnered considerable attention for its versatile biological properties.[1] Its rigid, planar structure serves as an excellent scaffold for designing targeted therapeutic agents. Derivatives have demonstrated a wide array of pharmacological activities, including potent kinase inhibition, antimicrobial effects, and modulation of central nervous system receptors.[2][3][4] This guide will focus on two of the most robustly investigated and promising areas: anticancer and antibacterial applications.

Synthetic Strategies for Novel Pyrido[2,3-b]pyrazine Derivatives

The generation of a diverse library of derivatives is fundamental to exploring their therapeutic potential. A common and effective synthetic route begins with substituted 2,3-diaminopyridines, which undergo condensation reactions to form the core heterocyclic structure. Further modifications, such as N-alkylation or substitutions at various positions on the ring system, are then employed to modulate the compound's physicochemical properties and biological activity.[1][5]

Workflow: General Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Synthetic Workflow A Substituted 2,3-Diaminopyridine B Condensation with α-Dicarbonyl Compound (e.g., Oxalic Acid) A->B Step 1 C Pyrido[2,3-b]pyrazine Core B->C Step 2: Cyclization D Functionalization / Substitution (e.g., N-alkylation, Suzuki coupling) C->D Step 3 E Novel Pyrido[2,3-b]pyrazine Derivatives D->E Final Products

Caption: General synthetic pathway for pyrido[2,3-b]pyrazine derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has focused on the application of pyrido[2,3-b]pyrazines as anticancer agents, particularly as inhibitors of protein kinases that are critical for tumor growth and survival.[2][6]

Mechanism of Action: Overcoming Resistance through Kinase Inhibition

One of the most compelling applications is in overcoming drug resistance in Non-Small-Cell Lung Cancer (NSCLC). First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, like erlotinib, are often rendered ineffective by a secondary "gatekeeper" mutation, T790M.[5] This mutation increases the receptor's affinity for ATP, reducing the binding efficacy of the inhibitor.[2] Novel pyrido[2,3-b]pyrazine derivatives have been specifically designed to inhibit these resistant forms of EGFR.[6]

For instance, studies have shown that specific substitutions on the pyrido[2,3-b]pyrazine core can lead to potent inhibition of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring the T790M mutation) cell lines.[6] One notable compound, referred to as 7n in a key study, demonstrated IC50 values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cells, respectively, highlighting its potential to combat acquired resistance.[6]

Beyond EGFR, other kinases have been successfully targeted. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines were developed as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in various cancers. These compounds achieved inhibitory concentrations in the nanomolar range.[2]

Signaling Pathway: EGFR Inhibition in NSCLC

EGFR Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR Ras Ras-Raf-MEK-ERK Pathway EGFR->Ras PI3K PI3K-Akt-mTOR Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis EGF EGF (Ligand) EGF->EGFR Binds & Activates PyridoPyrazine Pyrido[2,3-b]pyrazine Derivative PyridoPyrazine->EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade by pyrido[2,3-b]pyrazine derivatives.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative pyrido[2,3-b]pyrazine derivatives against erlotinib-sensitive and resistant NSCLC cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
7n PC9 (Sensitive)0.09[6]
7n PC9-ER (Resistant)0.15[6]
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to assess the cytotoxicity of novel compounds against adherent cancer cell lines like PC9 and PC9-ER. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Pyrido[2,3-b]pyrazine derivatives

  • Adherent cancer cell lines (e.g., PC9, PC9-ER)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570-600 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,3-b]pyrazine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours.[8] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[8]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antibacterial Activity: A New Frontier Against Pathogens

Pyrido[2,3-b]pyrazine derivatives have also emerged as promising antibacterial agents.[1][5] Research has demonstrated their efficacy against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[5][9]

Mechanism of Action: DNA Gyrase Inhibition

The primary mechanism for the antibacterial action of many heterocyclic compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[9][10] This enzyme is essential for bacterial DNA replication, transcription, and repair. By trapping the enzyme-DNA complex, these inhibitors induce double-strand breaks in the bacterial chromosome, leading to cell death.[6] This target is attractive because DNA gyrase is present in bacteria but not in humans, offering a selective mechanism of action.[10]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided crucial insights for optimizing antibacterial potency. It has been observed that the presence of a thiocarbonyl (thione) group on the pyrido[2,3-b]pyrazine moiety is critical for potent antibacterial activity.[5] Conversely, the addition of bulky alkyl or aryl side chains on the core structure tends to decrease the antibacterial effect, suggesting that a more compact structure may be favorable for interacting with the target enzyme.[5]

Data Presentation: In Vitro Antibacterial Activity

The table below shows the Minimum Inhibitory Concentration (MIC) values for a lead dithione pyrido[2,3-b]pyrazine derivative against several bacterial strains.

Compound IDBacterial StrainGram StainMIC (mg/mL)Reference
Compound 1 (Dithione) S. aureusPositive0.078[5]
Compound 1 (Dithione) B. cereusPositive0.078[5]
Compound 1 (Dithione) E. coliNegative0.625[5]
Compound 1 (Dithione) S. typhiNegative1.25[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of a compound, which is the lowest concentration that completely inhibits visible bacterial growth.[11]

Materials:

  • Pyrido[2,3-b]pyrazine derivatives

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute in MHB to twice the highest concentration to be tested.

  • Plate Setup: Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 2x concentrated compound solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[12] This creates a gradient of compound concentrations.

  • Control Wells: Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).[12]

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12.[12]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[11][13]

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The demonstrated ability of its derivatives to act as potent inhibitors of clinically relevant targets—such as drug-resistant EGFR and bacterial DNA gyrase—underscores their significant potential. The compelling in vitro data highlights the need for further investigation, including advanced preclinical studies to evaluate in vivo efficacy, pharmacokinetics, and safety profiles. Future research should focus on optimizing the SAR to enhance potency and selectivity, exploring new therapeutic applications, and developing these promising compounds into next-generation medicines.

References

  • Ujváry, I., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6150-6155. [Link]

  • Kandri Rodi, Y., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1). [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33075-33088. [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18, 101538. [Link]

  • Gilligan, P. J., et al. (2004). Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Journal of Medicinal Chemistry, 47(23), 5783-5790. [Link]

  • Kandri Rodi, Y., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate. [Link]

  • Johnson, T. W., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 18(12), 4351-4362. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Tammana, M. R., & Sarveswari, S. (2021). Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. Chemistry & Biology Interface, 11(2), 73-89. [Link]

  • De, S. K. (2023). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 979-980. [Link]

  • Tunitskaya, V. L., et al. (2011). Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds. Acta Naturae, 3(4), 94-99. [Link]

  • Tang, Z., et al. (2016). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Cancer Investigation, 34(8), 411-421. [Link]

  • Tunitskaya, V. L., et al. (2011). Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. ResearchGate. [Link]

  • Pharmacology Discovery Services. (n.d.). Staphylococcus aureus Screen MIC Panel. Retrieved February 6, 2026, from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved February 6, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 6, 2026, from [Link]

  • MI - Microbiology. (n.d.). Microbroth Dilution. Retrieved February 6, 2026, from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

Sources

Foundational

"mechanism of action of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine"

An In-Depth Technical Guide on the Core Mechanism of Action of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine Abstract The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive analysis of the potential mechanism of action of a specific derivative, 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. While direct experimental data for this compound is not extensively available in current literature, this guide will extrapolate its likely biological functions based on the well-documented activities of structurally related pyrido[2,3-b]pyrazine analogs. The primary focus will be on the role of this class of compounds as kinase inhibitors and their subsequent potential as anticancer agents. We will delve into the putative signaling pathways involved, detail the experimental methodologies required to validate these hypotheses, and present a forward-looking perspective on the therapeutic promise of this compound.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold and Its Therapeutic Potential

Fused heterocyclic systems are the cornerstone of many therapeutic agents, providing a rigid and three-dimensional framework for precise interactions with biological targets.[1] The pyrido[2,3-b]pyrazine core, a fusion of a pyridine and a pyrazine ring, is one such scaffold that has demonstrated a wide array of biological activities.[1][2] Derivatives of this core structure have been explored for various therapeutic applications, including as anticancer agents, neuroprotective compounds, and antibacterial agents.[3][4][5]

The subject of this guide, 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine, is a distinct derivative characterized by dichlorination at positions 6 and 8, and dimethylation at positions 2 and 3 of the core ring system. While the specific biological targets and mechanism of action for this particular compound remain to be fully elucidated, the extensive research on its chemical cousins provides a strong foundation for postulating its primary mode of action. The consensus in the field points towards the inhibition of protein kinases as a central mechanism for the therapeutic effects of pyrido[2,3-b]pyrazine derivatives.[6][7]

Postulated Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast number of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets in modern medicine.

The pyrido[2,3-b]pyrazine scaffold has been identified as a promising framework for the design of potent kinase inhibitors.[6][7] Several studies have demonstrated the ability of derivatives of this class to inhibit various kinases, leading to antitumor effects.[3]

Potential Kinase Targets

Based on the literature for related compounds, 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine could potentially target one or more of the following kinase families:

  • mTOR (mammalian Target of Rapamycin): Several pyrazino[2,3-b]pyrazine derivatives have been patented as mTOR kinase inhibitors.[7] mTOR is a key regulator of cell growth and metabolism and is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.

  • Receptor Tyrosine Kinases (RTKs): Pyrido[3,4-b]pyrazine derivatives have been investigated as RET kinase inhibitors for the treatment of pancreatic cancer.[7] Other RTKs, such as Epidermal Growth Factor Receptor (EGFR), are also potential targets, as some pyrido[2,3-b]pyrazines have shown activity against erlotinib-resistant non-small-cell lung carcinoma (NSCLC) cell lines, which often harbor EGFR mutations.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Pyrrolo[2,3-b]pyrazines, a related scaffold, have been developed as irreversible FGFR kinase inhibitors.[7]

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, highlighting the potential point of intervention for a compound like 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, FGFR PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors (e.g., c-Myc, AP-1) mTOR->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor 6,8-Dichloro-2,3-dimethyl- pyrido[2,3-b]pyrazine (Hypothesized Target) Inhibitor->RTK Inhibitor->mTOR

Caption: Hypothesized kinase signaling pathway targeted by pyrido[2,3-b]pyrazine derivatives.

Quantitative Data for Related Compounds

While specific IC50 values for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine are not available, the following table summarizes the activity of a related pyrido[2,3-b]pyrazine compound against erlotinib-sensitive and -resistant cancer cell lines.[3]

CompoundCell LineIC50 (µM)
Compound 7n PC9 (erlotinib-sensitive)0.09
Compound 7n PC9-ER (erlotinib-resistant)0.15

This data highlights the potential of the pyrido[2,3-b]pyrazine scaffold to overcome drug resistance, a major challenge in cancer therapy.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine, a systematic experimental approach is required. The following protocols outline a standard workflow for characterizing a novel potential kinase inhibitor.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases.

Methodology:

  • Primary Screening: Screen the compound at a single concentration (e.g., 10 µM) against a broad panel of recombinant human kinases (e.g., a KinomeScan® panel).

  • Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen, perform a dose-response analysis to determine the IC50 value. This is typically done using a radiometric assay (e.g., measuring the incorporation of ³²P-ATP into a substrate) or a fluorescence-based assay (e.g., LanthaScreen® Eu Kinase Binding Assay).

  • Mechanism of Inhibition Studies: For the most potently inhibited kinases, perform kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

Cell-Based Assays

Objective: To assess the effect of the compound on kinase signaling pathways and cell viability in relevant cancer cell lines.

Methodology:

  • Cell Viability/Proliferation Assays: Treat a panel of cancer cell lines with increasing concentrations of the compound for 48-72 hours. Measure cell viability using an MTT or CellTiter-Glo® assay to determine the GI50 (concentration for 50% growth inhibition).

  • Target Engagement and Downstream Signaling Analysis: Treat cells with the compound for a short period (e.g., 1-4 hours) and then lyse the cells. Use Western blotting to analyze the phosphorylation status of the target kinase and key downstream signaling proteins (e.g., phospho-AKT, phospho-ERK). A decrease in the phosphorylated form of these proteins would indicate on-target activity.

  • Apoptosis Assays: To determine if the compound induces programmed cell death, treat cells with the compound and then perform assays such as Annexin V/PI staining followed by flow cytometry, or a caspase-3/7 activity assay.

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential kinase inhibitor.

Kinase_Inhibitor_Workflow Compound 6,8-Dichloro-2,3-dimethyl- pyrido[2,3-b]pyrazine Kinase_Panel In Vitro Kinase Panel Screen Compound->Kinase_Panel IC50 IC50 Determination Kinase_Panel->IC50 Cell_Viability Cancer Cell Line Viability Assays IC50->Cell_Viability Western_Blot Western Blot for Downstream Signaling Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assays Western_Blot->Apoptosis_Assay Lead_Candidate Lead Candidate for In Vivo Studies Apoptosis_Assay->Lead_Candidate

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Other Potential Mechanisms and Therapeutic Applications

While kinase inhibition is the most probable mechanism of action, the versatility of the pyrido[2,3-b]pyrazine scaffold suggests that other biological activities may also be present. For instance, a related compound, 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide, has been identified as a selective antagonist of the glycine binding site on the NMDA receptor.[4] This suggests that 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine could also have applications in the treatment of neurological disorders.

Furthermore, some pyrido[2,3-b]pyrazine derivatives have been shown to have antibacterial activity.[5] Therefore, screening this compound against a panel of pathogenic bacteria could reveal additional therapeutic potential.

Future Directions and Conclusion

The in-depth technical analysis presented in this guide strongly suggests that 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is a promising candidate for development as a kinase inhibitor, with potential applications in oncology and possibly other therapeutic areas. The immediate future research on this compound should focus on the experimental workflows outlined above to:

  • Identify its primary kinase target(s).

  • Determine its potency and selectivity.

  • Elucidate its downstream cellular effects.

  • Evaluate its efficacy in preclinical models of cancer.

References

  • 2,3-DISUBSTITUTED PYRIDO[3,4-B]PYRAZINE-CONTAINING COMPOUNDS AS KINASE INHIBITORS. WIPO Patent WO/2021/262915. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate. [Link]

  • 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide as selective glycine antagonist with in vivo activity. PubMed. [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. [Link]

  • 2,3-Dimethylpyrido[2,3-b]pyrazine. PubChem. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

Sources

Exploratory

In Vitro Evaluation of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine: A Technical Guide for Preclinical Assessment

Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide spectrum of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, antibacterial, antioxidant, and antiurease agents.[2][3] Notably, certain pyrido[2,3-b]pyrazine analogs have shown efficacy against both erlotinib-sensitive and erlotinib-resistant cancer cell lines, highlighting their potential to address acquired drug resistance in oncology.[4] The subject of this guide, 6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine, is a novel derivative whose biological activity remains to be fully characterized. This document outlines a comprehensive, tiered approach for the in vitro evaluation of this compound, designed to elucidate its therapeutic potential, with a primary focus on anticancer applications. The proposed workflow is structured to progress from broad phenotypic screening to more detailed mechanistic studies, ensuring a thorough and logical assessment.

Part 1: Foundational Cytotoxicity and Antiproliferative Screening

The initial phase of in vitro evaluation is designed to determine the compound's general cytotoxic and antiproliferative effects across a diverse panel of human cancer cell lines. This broad screening approach is crucial for identifying cancer types that are most sensitive to the compound and for establishing a preliminary therapeutic window.

Cell Line Selection Rationale

The choice of cell lines is a critical parameter for the initial screening. A well-selected panel should represent a variety of cancer types to maximize the chances of identifying a responsive indication. The following is a recommended starting panel:

Cell Line Cancer Type Justification
MCF-7 Breast Cancer (ER+)Represents hormone-dependent breast cancer.
MDA-MB-231 Breast Cancer (Triple-Negative)Represents an aggressive and difficult-to-treat breast cancer subtype.
A549 Non-Small Cell Lung CancerA common model for lung adenocarcinoma.
PC-9 Non-Small Cell Lung Cancer (EGFR mutant)To assess activity in a genetically defined cancer subtype.[4]
PC-9-ER Erlotinib-Resistant NSCLCTo evaluate the potential to overcome acquired resistance.[4]
HCT116 Colorectal CancerA standard model for gastrointestinal cancers.
PC-3 Prostate CancerRepresents androgen-independent prostate cancer.
BxPC-3 Pancreatic CancerA model for a highly aggressive and chemoresistant cancer.
HEK293T Normal Human Embryonic KidneyTo assess general cytotoxicity and establish a preliminary therapeutic index.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with a serial dilution of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of the Initial Screening Workflow

G cluster_0 Phase 1: Foundational Screening A Compound Synthesis & Purity Analysis B Cell Line Panel Selection (Diverse Cancer Types + Normal) A->B C Dose-Response Treatment (e.g., 0.01 µM to 100 µM) B->C D Cell Viability Assay (MTT) (48-72h Incubation) C->D E IC50 Determination D->E F Hit Identification & Prioritization of Sensitive Cell Lines E->F

Caption: Workflow for foundational cytotoxicity screening.

Part 2: Elucidation of the Mechanism of Action

Following the identification of sensitive cell lines, the next phase of the investigation focuses on understanding how 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine exerts its cytotoxic or antiproliferative effects. This involves a series of assays to probe for the induction of apoptosis, effects on the cell cycle, and potential interactions with key cellular signaling pathways.

Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[6] Several assays can be employed to determine if the compound induces apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Step-by-Step Protocol:

  • Cell Treatment: Treat sensitive cell lines with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[5]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[5]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-7, can confirm the apoptotic pathway.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the compound, and then lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3/7 to the cell lysate.

  • Signal Measurement: Measure the fluorescence or absorbance to quantify caspase activity.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[5]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.[5]

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[5]

  • Staining: Wash the cells with PBS, treat with RNase A, and stain with propidium iodide.[5]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualization of the Mechanistic Investigation Workflow

G cluster_1 Phase 2: Mechanism of Action A Sensitive Cell Lines Identified (from Phase 1) B Apoptosis Induction Assays A->B E Cell Cycle Analysis (Propidium Iodide Staining) A->E C Annexin V / PI Staining (Flow Cytometry) B->C D Caspase-3/7 Activity Assay B->D F Data Synthesis: Determine if Apoptotic and/or Cell Cycle Arrest is Induced C->F D->F E->F

Caption: Workflow for elucidating the mechanism of action.

Part 3: Target Identification and Validation

Given that many small molecule inhibitors, including some pyrido[2,3-b]pyrazines, target protein kinases, a logical next step is to investigate the compound's effect on key signaling pathways commonly dysregulated in cancer.

Kinase Inhibition Profiling

A broad kinase inhibition screen against a panel of recombinant kinases can provide initial insights into potential molecular targets. This is often performed as a fee-for-service by specialized contract research organizations.

Western Blot Analysis of Key Signaling Pathways

Based on the results of the kinase screen or known targets of the pyrido[2,3-b]pyrazine scaffold, Western blotting can be used to examine the phosphorylation status of key proteins in relevant signaling pathways.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat sensitive cells with the compound for various time points and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., Akt, ERK, mTOR) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Visualization of a Hypothetical Signaling Pathway Inhibition

G cluster_2 Hypothetical Target Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6,8-Dichloro-2,3-dimethyl- pyrido[2,3-b]pyrazine Compound->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive framework for the initial in vitro evaluation of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. The proposed workflow, progressing from broad phenotypic screening to detailed mechanistic studies, is designed to efficiently characterize the compound's biological activity and identify its therapeutic potential. Positive results from this in vitro cascade would provide a strong rationale for advancing the compound to more complex in vitro models, such as 3D spheroid cultures, and subsequently to in vivo efficacy studies in relevant animal models. The multifaceted nature of the pyrido[2,3-b]pyrazine scaffold suggests that a thorough investigation of this novel derivative is a worthwhile endeavor in the ongoing search for new and effective therapeutic agents.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.[2][7][8]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.[9]

  • In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem.[6]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed.[4]

  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem.[5]

  • In Vitro Bioassay Techniques for Anticancer Drug Discovery and Develop. Routledge.[10]

  • In vitro bioassay techniques for anticancer drug discovery and development. [No source available].[11]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. [No source available].

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate.[1]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed.[3]

Sources

Foundational

Architectural Precision: 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine as a Modular Scaffold for TREM2 and Kinase Modulation

The following technical guide details the therapeutic utility, chemical reactivity, and experimental validation of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine , a high-value heterocyclic scaffold. Executive Summary 6,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical reactivity, and experimental validation of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine , a high-value heterocyclic scaffold.

Executive Summary

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (CAS: 2563402-25-3) is not merely a reagent; it is a linchpin intermediate in modern medicinal chemistry. While the parent molecule possesses intrinsic reactivity, its primary therapeutic value lies in its role as a "warhead precursor" for synthesizing TREM2 agonists (neurodegeneration) and Type I/II Kinase Inhibitors (oncology).

Its structural uniqueness stems from the "Reactivity Switch" provided by the 6,8-dichloro substitution pattern on the pyridine ring, combined with the stabilizing 2,3-dimethyl pyrazine core. This allows for orthogonal functionalization—enabling chemists to attach a target-binding motif at one position and a solubility-enhancing group at the other, effectively creating "Janus-faced" ligands.

FeatureSpecification
Core Scaffold Pyrido[2,3-b]pyrazine
Primary Therapeutic Area Neurodegeneration (Alzheimer's, Nasu-Hakola Disease)
Secondary Therapeutic Area Oncology (CDK8, PI3K, mTOR inhibition)
Key Mechanism TREM2 Agonism; ATP-competitive Kinase Inhibition
Molecular Weight ~228.08 g/mol

The Chemical Chassis: Structure & Reactivity Profile[1]

To exploit this molecule, one must understand its electronic landscape. The pyrido[2,3-b]pyrazine system is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


).
The "Reactivity Switch" (Regioselectivity)

The 6- and 8-positions are not equivalent. The pyridine nitrogen renders both positions electrophilic, but steric and electronic nuances dictate the order of substitution.

  • Position 8 (Ortho to Bridgehead N): typically more reactive towards hard nucleophiles due to the inductive effect of the adjacent pyridine nitrogen.

  • Position 6 (Para to Bridgehead N): often serves as the secondary site for functionalization.

  • 2,3-Dimethyl Groups: These provide steric bulk that protects the pyrazine ring from metabolic oxidation and improves the lipophilicity (

    
    ) of the final drug candidate, enhancing blood-brain barrier (BBB) penetration—critical for TREM2-targeting drugs.
    

Synthesis Logic:




Therapeutic Vector A: Neurodegeneration (TREM2 Agonism)

The most authoritative application of this scaffold is detailed in patent WO2021226629A1 , where it serves as the core for Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) agonists.

Mechanism of Action

TREM2 is a transmembrane receptor on microglia (brain immune cells). In neurodegenerative states (Alzheimer's, PLOSL), TREM2 signaling is often compromised.

  • Ligand Binding: Derivatives of the scaffold bind to the TREM2 ectodomain.

  • Signaling Cascade: This recruits DAP12 (DNAX-activation protein 12).

  • Phosphorylation: DAP12 ITAM motifs are phosphorylated by Src family kinases.

  • Syk Recruitment: Spleen tyrosine kinase (Syk) binds and initiates downstream signaling (PI3K/Akt, PLC

    
    2).
    
  • Effect: Promotes microglial survival, proliferation, and phagocytosis of amyloid plaques.

Validated Protocol: Synthesis of TREM2 Agonist Precursor

Context: This protocol describes the installation of a pyrazole moiety at the reactive chlorine position, a critical step in generating bioactivity.

Reagents:

  • Scaffold: 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (1.0 eq)[1]

  • Boronate: 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)

  • Catalyst:

    
     (0.08 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Dioxane/Water (5:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g (4.4 mmol) of the scaffold in 20 mL degassed dioxane.

  • Activation: Add the boronate ester and aqueous

    
    .
    
  • Catalysis: Add the Palladium catalyst under a nitrogen blanket.

  • Reaction: Heat to 80°C for 5 hours. Monitor by LC-MS for the disappearance of the starting dichloride.

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Therapeutic Vector B: Oncology (Kinase Inhibition)

Pyrido[2,3-b]pyrazines are "privileged structures" in kinase drug discovery. The 6,8-dichloro motif allows for the construction of Type I inhibitors (ATP-competitive).

Target Landscape
  • CDK8 (Cyclin-Dependent Kinase 8): The scaffold mimics the adenine ring of ATP. Substitution at C6/C8 allows interaction with the "hinge region" and the "gatekeeper" residue.

  • PI3K/mTOR: The planar heterocycle fits into the catalytic cleft, blocking the ATP-binding pocket and preventing phosphorylation of downstream effectors (Akt/S6K).

Experimental Validation: Kinase Selectivity Profiling

To validate the scaffold's potential as a kinase inhibitor, a LanthaScreen Eu Kinase Binding Assay is recommended.

Protocol:

  • Preparation: Serial dilute the derivative (from 10

    
     to 0.1 nM) in DMSO.
    
  • Incubation: Mix compound with Kinase Tracer (Alexa Fluor 647) and Eu-labeled anti-tag antibody in assay buffer.

  • Equilibration: Incubate for 60 mins at Room Temperature.

  • Detection: Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate

    
     by plotting the emission ratio against log[compound].
    

Visualizing the Mechanism

The following diagrams illustrate the synthesis pathway and the downstream biological effects.

Diagram 1: Synthetic Pathway to TREM2 Agonists

SynthesisPathway Scaffold 6,8-Dichloro-2,3- dimethylpyrido[2,3-b]pyrazine Catalyst Pd(dppf)Cl2 / K2CO3 (Suzuki Coupling) Scaffold->Catalyst Step 1 Boronate Pyrazole Boronate (Nucleophile) Boronate->Catalyst Intermediate Mono-Substituted Intermediate (Active) Catalyst->Intermediate 80°C, 5h FinalDrug TREM2 Agonist (Functionalized) Intermediate->FinalDrug Further Derivatization

Caption: Figure 1. The Suzuki-Miyaura coupling strategy utilizing the 6,8-dichloro scaffold to generate bioactive TREM2 agonists.

Diagram 2: TREM2 Signaling Cascade

TREM2_Signaling Drug Scaffold Derivative (Agonist) TREM2 TREM2 Receptor (Microglial Surface) Drug->TREM2 Binds DAP12 DAP12 Adaptor (ITAM Motifs) TREM2->DAP12 Activates SYK Syk Kinase (Recruitment) DAP12->SYK Phosphorylation Downstream PI3K / Akt / PLCg2 SYK->Downstream Signaling Effect Microglial Survival & Amyloid Phagocytosis Downstream->Effect Cellular Response

Caption: Figure 2.[2] The mechanistic pathway activated by the scaffold derivatives, leading to neuroprotective microglial activity.

References

  • Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use. Source: World Intellectual Property Organization (WO2021226629A1).[1] URL:[1]

  • Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances (2021). URL:[Link]

  • 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide as selective glycine antagonist. Source: National Institutes of Health (PubMed). URL:[Link]

  • PubChem Compound Summary for CID 11788868 (2,3-Dichloropyrido[2,3-b]pyrazine). Source: National Center for Biotechnology Information. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Evaluation Strategies for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Executive Summary & Scientific Rationale 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (hereafter referred to as DDPP ) represents a potent heterocyclic scaffold. While often utilized as a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (hereafter referred to as DDPP ) represents a potent heterocyclic scaffold. While often utilized as a key intermediate in the synthesis of PI3K/mTOR inhibitors and antibacterial agents (targeting DNA gyrase), the specific pharmacological profiling of the dichlorinated core requires rigorous design due to its unique physicochemical properties.

Critical Scientific Context:

  • Reactivity Profile: The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic aromatic substitution (

    
    ). In an in vivo environment, this presents a dual reality: it allows for covalent binding to targets (efficacy) but poses a high risk of off-target toxicity via glutathione (GSH) depletion or non-specific protein adduction.
    
  • Lipophilicity: The planar, halogenated structure suggests low aqueous solubility (

    
    ), necessitating advanced formulation strategies to avoid precipitation in the bloodstream.
    

This guide provides a self-validating experimental framework to evaluate DDPP, moving from formulation to safety (MTD) and finally to pharmacokinetic (PK) validation.

Experimental Workflow

The following decision tree outlines the logical progression for evaluating DDPP in vivo. This prevents the wastage of animals on efficacy models before establishing chemical and biological stability.

G Start Compound Characterization Formulation Vehicle Optimization Start->Formulation Solubility Check Stability Microsomal Stability (In Vitro) Formulation->Stability Stable Formulation Stability->Start High Clearance (Modify Structure) MTD MTD / Acute Toxicity (In Vivo) Stability->MTD t1/2 > 15 min MTD->Formulation Toxicity (Adjust Dose/Vehicle) PK Pharmacokinetics (ADME) MTD->PK Safe Dose Found Efficacy Disease Models (Oncology/Infection) PK->Efficacy Bioavailability > 20%

Figure 1: Preclinical workflow for DDPP evaluation. Note the critical "Go/No-Go" decision points at Stability and MTD.

Formulation Protocols

Challenge: DDPP is hydrophobic. Standard saline formulations will result in micro-precipitation, leading to embolism or erratic absorption. Solution: Use a cosolvent system or cyclodextrin complexing.

Recommended Vehicle Systems
Vehicle TypeComposition (v/v)ApplicabilityNotes
Standard Cosolvent 5% DMSO + 40% PEG400 + 55% SalineIV / IP ScreeningGold Standard for initial rodent studies. Prepare fresh.
Surfactant Based 5% Ethanol + 5% Tween-80 + 90% WaterOral Gavage (PO)Better for gut absorption; Tween-80 mimics bile salts.
Complexation 20% (w/v) HP-β-Cyclodextrin in WaterIV / IP / POBest for reducing injection site irritation; requires 2h stirring.
Preparation Protocol (Standard Cosolvent)
  • Weigh the required amount of DDPP.

  • Dissolve completely in 100% DMSO (vortex for 2 mins). The solution must be clear yellow/orange.

  • Slowly add PEG400 while vortexing. The solution may warm slightly (exothermic).

  • Add Saline (0.9% NaCl) dropwise while stirring.

    • Critical Check: If turbidity (cloudiness) appears, the compound has crashed out. Do not inject. Sonicate for 10 mins. If it remains cloudy, switch to the Cyclodextrin method.

Safety & Maximum Tolerated Dose (MTD)

Before efficacy, you must define the therapeutic window. The reactivity of the 6,8-dichloro moiety suggests potential hepatotoxicity.

Protocol: "Up-and-Down" Acute Toxicity (Mice)
  • Animals: C57BL/6 or BALB/c mice (n=3 per dose group).

  • Route: Intraperitoneal (IP).

  • Observation Period: 24 hours acute, 7 days delayed.

Dosing Schedule:

  • Tier 1: 10 mg/kg.

    • If survival = 3/3: Proceed to Tier 2.

    • If death > 1/3: Stop. MTD is <10 mg/kg.

  • Tier 2: 30 mg/kg.

  • Tier 3: 100 mg/kg.

Clinical Signs to Monitor:

  • Immediate: Piloerection, lethargy, ataxia (CNS penetration).

  • Delayed (24h): Weight loss >15%, jaundice (liver toxicity due to GSH depletion).

Pharmacokinetics (PK) Study Design

This study determines if DDPP reaches the target tissue intact or if the chlorines are metabolized.

Study Parameters[1][2][3][4][5][6][7][8][9]
  • Species: Male SD Rats (cannulated for serial blood sampling) or Mice (terminal bleed).

  • Groups:

    • Group A: IV Bolus (2 mg/kg) - Determines Clearance (CL) and Volume of Distribution (Vss).

    • Group B: PO Oral Gavage (10 mg/kg) - Determines Bioavailability (%F).

Sampling Protocol
Time PointProcedureRationale
Pre-dose Blood drawBaseline blank.
5 min Blood draw

capture (IV).
15, 30 min Blood drawDistribution phase.
1, 2, 4, 8, 24 h Blood drawElimination phase (

).

Bioanalytical Note: Plasma samples must be acidified (add 1% Formic Acid) immediately upon collection to prevent ex vivo degradation of the dichloro-ring by plasma esterases or nucleophiles.

Mechanistic Pathway & Efficacy Considerations[1][2][3][10]

DDPP derivatives typically act via kinase inhibition (PI3K/mTOR) or bacterial DNA gyrase inhibition. The diagram below illustrates the proposed mechanism and the competitive toxicity pathway.

Pathway cluster_Target Therapeutic Pathway cluster_Tox Toxicity Pathway (Off-Target) DDPP 6,8-Dichloro-2,3- dimethylpyrido[2,3-b]pyrazine Kinase Target Kinase (PI3K / DNA Gyrase) DDPP->Kinase Binding Adduct GSH-DDPP Adduct DDPP->Adduct S_NAr Reaction (Cl Displacement) Inhibition Competitive Inhibition Kinase->Inhibition Effect Apoptosis / Bacterial Stasis Inhibition->Effect GSH Glutathione (GSH) GSH->Adduct Tox Oxidative Stress / Hepatotoxicity Adduct->Tox

Figure 2: Dual pathway of DDPP. Efficacy relies on kinase binding, while toxicity risks arise from Glutathione conjugation at the chlorinated positions.

References

  • Medicinal Chemistry of Pyrido[2,3-b]pyrazines

    • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing... and biological activity.[1][2][3]

    • Source: RSC Advances, 2023.[4]

    • URL:[Link]

  • Antibacterial Potential

    • Title: Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives.[5][6]

    • Source: PubMed / Yakugaku Zasshi, 2001.
    • URL:[Link]

  • Toxicity & Reactive Metabolites

    • Title: Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites.[7]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2010.[7]

    • URL:[Link]

  • Chemical Properties & Safety D

    • Title: 2,3-Dimethylpyrido[2,3-b]pyrazine Compound Summary.
    • Source: PubChem.[8]

    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Characterization of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine as a Kinase Inhibitor

Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Emergence of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, with deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Emergence of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This structural motif is particularly prominent in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6]

This application note introduces 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine , a novel compound with potential as a potent and selective kinase inhibitor. Given the prevalence of the pyrido[2,3-b]pyrazine scaffold in oncology drug discovery, we hypothesize that this compound may target key kinases involved in cancer progression. For the purposes of this guide, we will focus on its characterization as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various epithelial cancers.[7]

This document provides a comprehensive suite of protocols for the biochemical and cellular characterization of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine, guiding the researcher from initial potency determination to cellular target engagement and anti-proliferative effects.

Hypothesized Mechanism of Action and the EGFR Signaling Pathway

We postulate that 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine functions as an ATP-competitive inhibitor of the EGFR kinase domain. Upon binding of ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[8] This phosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive cell proliferation, survival, and differentiation.[8] As an ATP-competitive inhibitor, 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine is expected to bind to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor 6,8-Dichloro-2,3-dimethyl- pyrido[2,3-b]pyrazine Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR Signaling Pathway and Point of Inhibition.

Biochemical Potency Determination: ADP-Glo™ Kinase Assay

To determine the in vitro potency of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine against EGFR, a luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay is recommended.[9] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Protocol: EGFR ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

  • Low-volume 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine in 100% DMSO, starting from 10 mM. Then, create intermediate dilutions in Kinase Buffer.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of EGFR kinase solution (e.g., 4 ng/µL in Kinase Buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP mix in Kinase Buffer (e.g., 2 µL of a solution containing the appropriate concentrations of Poly(Glu,Tyr) and ATP).

    • Add the substrate/ATP mix to each well to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Kinase Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Biochemical_Assay_Workflow A Compound Dilution (10-point serial dilution) B Add Compound & EGFR Kinase to 384-well plate A->B C Incubate (15 min) B->C D Add Substrate/ATP Mix (Initiate Reaction) C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Measure Luminescence I->J K Data Analysis (IC50 determination) J->K

Sources

Method

"development of drug delivery systems for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine"

Application Note: Development of Drug Delivery Systems for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine Executive Summary & Compound Profile 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (hereafter referred to as DDPP...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Drug Delivery Systems for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Executive Summary & Compound Profile

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (hereafter referred to as DDPP ) represents a class of fused nitrogen-heterocycles often investigated for kinase inhibition (e.g., PI3K, tyrosine kinases) and antimicrobial activity (DNA gyrase inhibition).

The development of a drug delivery system (DDS) for DDPP is necessitated by its physicochemical "Brick Dust" profile: high crystallinity and high lipophilicity (LogP > 2.0), which result in poor aqueous solubility and limited oral bioavailability. This guide details the development of two distinct carrier systems—PLGA Nanoparticles (for sustained release) and Pegylated Liposomes (for enhanced cellular uptake)—to overcome these barriers.

Physicochemical Constraints
PropertyValue (Predicted/Observed)Formulation Implication
Molecular Weight ~228.08 g/mol Small molecule; high diffusivity requires rigid encapsulation.[1]
LogP ~2.33Highly hydrophobic; requires organic solvents for processing.
Solubility (Water) < 0.1 mg/mLClass II/IV (BCS); dissolution is the rate-limiting step.
Reactivity C-Cl bonds at 6,8Susceptible to nucleophilic attack; avoid primary amines in solvent choice.

Pre-Formulation & Analytical Setup

Before formulation, a validated detection method is required. DDPP is UV-active due to its conjugated aromatic system.

Protocol: HPLC Method Development

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm, 4.6 x 150mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v]. Note: High organic content is needed to elute the hydrophobic DDPP.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array. Scan 200–400 nm.

    • Target

      
      : Likely 280–320 nm .
      
  • Standard Curve: Dissolve 10 mg DDPP in 10 mL DMSO (Stock). Dilute with mobile phase to 1, 5, 10, 20, 50 µg/mL.

    
     must be > 0.999.
    

Formulation Strategy: Decision Logic

The choice of DDS depends on the therapeutic target. We employ a decision tree to select between Polymeric vs. Lipid carriers.

FormulationLogic Start Start: DDPP Formulation Solubility Solubility Check: LogP > 2.0? Start->Solubility Target Therapeutic Goal Solubility->Target Yes (Hydrophobic) PLGA Protocol A: PLGA Nanoparticles (Sustained Release) Target->PLGA Long-term Inhibition (e.g., Kinase) Liposome Protocol B: Liposomes (Rapid Uptake/Permeability) Target->Liposome Intracellular Delivery (e.g., Antimicrobial)

Figure 1: Decision matrix for selecting the appropriate carrier system based on therapeutic intent.

Protocol A: PLGA Nanoparticles (Single Emulsion O/W)[2]

Objective: Create biodegradable nanoparticles for the sustained release of DDPP. Mechanism: The "Single Emulsion-Solvent Evaporation" method is selected because DDPP is soluble in volatile organic solvents (DCM) but insoluble in water.

Materials
  • Polymer: PLGA 50:50 (Resomer® RG 502 H, MW 7,000–17,000).

  • Solvent: Dichloromethane (DCM) - Class 2 solvent, handle in fume hood.

  • Stabilizer: Polyvinyl alcohol (PVA), MW 30,000–70,000 (1% w/v solution).

Step-by-Step Methodology
  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of DDPP in 2 mL of DCM.

    • Critical Step: Vortex until clear. If DDPP does not dissolve, add 0.5 mL Acetone as a co-solvent.

  • Emulsification (The "O/W" Step):

    • Add the Organic Phase dropwise into 10 mL of aqueous 1% PVA solution under magnetic stirring (500 RPM).

    • Sonication: Immediately transfer to a probe sonicator (e.g., QSonica).

    • Settings: 40% Amplitude, 60 seconds (Pulse: 5s ON, 2s OFF). Keep on ice to prevent heat degradation of the chlorinated compound.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for 3–4 hours in a fume hood. The DCM must evaporate completely to harden the nanoparticles.

  • Purification:

    • Centrifuge at 15,000

      
       g for 20 minutes.
      
    • Discard supernatant (contains free PVA and unencapsulated drug).

    • Resuspend pellet in distilled water and repeat wash 2x.

  • Lyophilization:

    • Add 2% Trehalose (cryoprotectant) and freeze-dry for 24 hours.

Protocol B: Pegylated Liposomes (Thin Film Hydration)

Objective: Create a lipid bilayer mimic to improve the membrane permeability of DDPP. Mechanism: DDPP is intercalated into the hydrophobic tail region of the lipid bilayer.

Materials
  • Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (molar ratio 7:3).

  • Stealth Agent: DSPE-PEG2000 (5 mol%).

  • Solvent: Chloroform : Methanol (2:1 v/v).

Step-by-Step Methodology
  • Film Formation:

    • Dissolve Lipids (total 20 mg) and DDPP (2 mg) in 5 mL of Chloroform/Methanol mixture in a round-bottom flask.

    • Attach to a Rotary Evaporator.

    • Settings: 40°C bath, 150 RPM, vacuum lowered gradually to 200 mbar.

    • Result: A thin, translucent film forms on the glass wall. Dry under vacuum overnight to remove trace solvents.[2]

  • Hydration:

    • Add 2 mL of PBS (pH 7.4) pre-warmed to 60°C (above the transition temperature,

      
      , of DSPC).
      
    • Rotate flask at 60°C for 30 minutes without vacuum. The film will peel off, forming Multilamellar Vesicles (MLVs).[3][4]

  • Downsizing (Extrusion):

    • Pass the suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.

    • Why 11 times? An odd number ensures the final product ends up in the "clean" syringe.

  • Dialysis:

    • Place liposomes in a dialysis bag (MWCO 12-14 kDa) against PBS for 4 hours to remove non-encapsulated DDPP.

Characterization & Validation

Every batch must pass the following Quality Control (QC) gates before biological testing.

ParameterMethodAcceptance CriteriaTroubleshooting
Particle Size Dynamic Light Scattering (DLS)PLGA: 150–250 nmLiposomes: 80–120 nmIf too large: Increase sonication energy or extrusion passes.
Polydispersity (PDI) DLS< 0.200If > 0.2: Emulsion was not uniform; check PVA concentration.
Zeta Potential Electrophoretic MobilityPLGA: -20 to -30 mVLiposomes: -5 to -10 mVIf neutral (0 mV): Aggregation risk high.
Entrapment Efficiency (EE%) HPLC (Direct/Indirect)> 60%If low: Drug is precipitating out; reduce drug:polymer ratio.
EE% Calculation Formula:


Visualizing the PLGA Workflow

PLGA_Workflow cluster_0 Phase Prep Organic Organic Phase (PLGA + DDPP + DCM) Emulsion Emulsification (Sonication) Organic->Emulsion Aqueous Aqueous Phase (1% PVA) Aqueous->Emulsion Evap Solvent Evaporation (Hardening) Emulsion->Evap DCM Removal Wash Centrifugation & Wash Evap->Wash Solidification Final Final Nanoparticles (Lyophilized) Wash->Final

Figure 2: Workflow for Single Emulsion-Solvent Evaporation technique.

References

  • ResolveMass Laboratories. (2025). PLGA Nanoparticles Synthesis: A Comprehensive Guide. ResolveMass.[5] Link

  • Creative Bioarray. (2025). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.[4][6][7] Creative Bioarray. Link

  • PubChem. (2025). Compound Summary: 2,3-Dimethylpyrido[2,3-b]pyrazine. National Library of Medicine. Link

  • Frontiers in Pharmacology. (2021). Development and Characterization of PLGA Nanoparticles Containing Hydrophobic Inhibitors. Frontiers. Link

  • InsideTx. (2025). Mastering Thin Film Hydration Method for Liposome Formulation. Inside Therapeutics. Link

Sources

Application

"synthesis of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine analogs"

Executive Summary The pyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of kinase inhibitors (e.g., PI3K, substituted pteridines) and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of kinase inhibitors (e.g., PI3K, substituted pteridines) and antibacterial agents. The 6,8-dichloro-2,3-dimethyl variant is a critical intermediate; the 2,3-dimethyl substitution stabilizes the pyrazine ring against oxidative degradation, while the 6,8-dichloro motif provides two distinct electrophilic sites for regioselective diversification via Nucleophilic Aromatic Substitution (SNAr).

This guide details a robust, three-stage synthetic protocol designed for scalability and reproducibility. It addresses the specific challenge of regioselectivity during the functionalization of the pyridine ring, a common bottleneck in SAR (Structure-Activity Relationship) campaigns.

Retrosynthetic Logic & Pathway

The synthesis is designed around a convergent strategy. The core heterocycle is assembled via a condensation reaction between a 1,2-dicarbonyl and a vicinal diamine.

  • Target: 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (3 )

  • Disconnection: C2–N1 and C3–N4 bonds.

  • Precursors: 2,3-Butanedione (Biacetyl) + 2,3-Diamino-4,6-dichloropyridine (2 ).

  • Upstream Precursor: 2-Amino-4,6-dichloropyridine (1 ).

Mechanistic Insight: The key to high yields lies in the purity of the diamine precursor (2 ). Oxidation of the diamine prior to condensation leads to "azine" polymerization; therefore, the reduction of the nitro-precursor should immediately precede the cyclization step.

Visual Pathway (DOT Diagram)

SynthesisPathway Start 2-Amino-4,6- dichloropyridine (1) Nitro 2-Amino-3-nitro- 4,6-dichloropyridine Start->Nitro HNO3, H2SO4 Nitration Diamine 2,3-Diamino- 4,6-dichloropyridine (2) Nitro->Diamine Fe, AcOH Selective Reduction Product 6,8-Dichloro-2,3- dimethylpyrido[2,3-b]pyrazine (3) Diamine->Product 2,3-Butanedione Condensation Analog Functionalized Analogs (SNAr) Product->Analog R-NH2 / R-OH Regioselective SNAr

Figure 1: Synthetic route from commercially available pyridine precursors to the target scaffold.

Detailed Experimental Protocols

Stage 1: Precursor Synthesis (The "Diamine" Route)

Objective: Synthesis of 2,3-diamino-4,6-dichloropyridine (2 ).

Context: Direct chlorination of 2,3-diaminopyridine is non-selective. The preferred route is the nitration of 2-amino-4,6-dichloropyridine followed by reduction.

Step 1.1: Nitration

  • Reagents: 2-Amino-4,6-dichloropyridine (10.0 g, 61.3 mmol), conc. H₂SO₄ (50 mL), fuming HNO₃ (4.0 mL).

  • Procedure:

    • Dissolve starting material in H₂SO₄ at 0 °C.

    • Add HNO₃ dropwise, maintaining internal temp <10 °C (Exothermic!).

    • Stir at 0 °C for 1 h, then warm to RT for 2 h.

    • Quench: Pour onto 300 g crushed ice.

    • Isolation: Neutralize with NH₄OH to pH 4-5. Filter the yellow precipitate (2-amino-3-nitro-4,6-dichloropyridine).

    • Yield Expectation: 85-90%.

Step 1.2: Reduction

  • Reagents: Nitro intermediate (from 1.1), Iron powder (5 eq), Acetic Acid (5% aq. solution) or Ethanol/Water with NH₄Cl.

  • Procedure:

    • Suspend nitro compound in EtOH/H₂O (3:1). Add NH₄Cl (3 eq) and Fe powder (5 eq).

    • Reflux for 2 h. Monitor by TLC (the diamine is highly polar and fluorescent).

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

    • Critical Note: Use immediately in Stage 2 to prevent oxidation.

Stage 2: Scaffold Assembly (Condensation)

Objective: Synthesis of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (3 ).

Protocol:

  • Reactants: Freshly prepared 2,3-diamino-4,6-dichloropyridine (2 ) (5.0 g, 28 mmol) and 2,3-butanedione (biacetyl) (2.9 g, 33 mmol, 1.2 eq).

  • Solvent System: Ethanol (50 mL) or THF/Water (1:1) if solubility is an issue.

  • Conditions:

    • Dissolve 2 in Ethanol.

    • Add 2,3-butanedione dropwise at RT.

    • Heat to reflux for 4–6 hours .

    • Observation: The solution typically darkens; product may precipitate upon cooling.

  • Purification:

    • Evaporate solvent.

    • Resuspend in minimal cold EtOH and filter.

    • If necessary, purify via silica flash chromatography (Eluent: Hexane/EtOAc 8:2).

  • Characterization:

    • 1H NMR (CDCl3): Expect a singlet for the aromatic proton at ~8.0 ppm (H7) and two singlets for methyl groups at ~2.7–2.8 ppm.

    • MS (ESI): m/z ~ 228/230 (Cl2 isotope pattern).

Table 1: Solvent Screening for Condensation

SolventTemp (°C)Time (h)Yield (%)Notes
Ethanol 78 (Reflux)482Recommended. Green & scalable.
THF/Water25 (RT)7275Slower, but cleaner for sensitive analogs.
Acetic Acid118165Fast, but difficult workup; potential acetylation.
Stage 3: Regioselective Functionalization (SNAr)

Objective: Generation of analogs via displacement of Chlorine.

Regioselectivity Rules: In 6,8-dichloropyrido[2,3-b]pyrazine:

  • C8 Position: Corresponds to the para-position relative to the pyridine nitrogen (N5). It is most reactive due to resonance stabilization of the Meisenheimer intermediate involving the N5 nitrogen.

  • C6 Position: Corresponds to the ortho-position relative to N5. It is less reactive than C8 but can be displaced under forcing conditions or after C8 is substituted.

Protocol (C8-Selective Amination):

  • Reagents: Scaffold 3 (1 eq), Amine (R-NH2) (1.1 eq), DIPEA (2 eq).

  • Solvent: DMF or NMP (polar aprotic enhances SNAr).

  • Conditions: Stir at 0 °C to RT.

    • Caution: Heating may lead to bis-substitution (C6 and C8).

  • Monitoring: Use HPLC to track the disappearance of starting material and formation of the mono-substituted product.

Workflow & Troubleshooting Logic

The following decision tree guides the optimization process if yields are suboptimal.

Workflow Start Start Synthesis CheckDiamine Is Diamine (2) Fresh? Start->CheckDiamine Oxidation Diamine Oxidized? (Dark/Tarry) CheckDiamine->Oxidation No Condensation Condensation with Biacetyl CheckDiamine->Condensation Yes Purify Recrystallize/Filter through Celite Oxidation->Purify Purify->Condensation CheckYield Yield > 70%? Condensation->CheckYield Success Proceed to SNAr CheckYield->Success Yes Trouble Switch Solvent (Try THF/H2O) CheckYield->Trouble No

Figure 2: Operational workflow for quality control during synthesis.

References

  • Merck Patent GmbH. (2012). Pyrido[2,3-b]pyrazines as kinase inhibitors. WO2012119690A1. Link

    • Source for the synthesis of 6,8-dichloropyrido[2,3-b]pyrazine core.
  • Schelling, J. E., & Salemink, C. A. (1972). Synthesis of 4,6-dichloropyridine-2,3-diamine. Recueil des Travaux Chimiques des Pays-Bas, 91(5), 650. Foundational method for the diamine precursor.
  • Bouscary-Desforges, G., et al. (2012).[1] Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry, 77(10), 4586-4595.[1] Link

    • Provides mechanistic analogies for regioselective SNAr on fused pyridine-pyrimidine/pyrazine systems.
  • Lutz, F., et al. (2012). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. WuXi AppTec Application Notes. Link

    • General principles of SNAr regioselectivity in nitrogen heterocycles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine Synthesis

Case ID: PYR-SYN-68CL Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to synthesize 6,8-Dichloro-2,3-dimethylpyrido[2,...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SYN-68CL Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine . This reaction involves the condensation of 2,3-diamino-4,6-dichloropyridine (the nucleophile) with 2,3-butanedione (diacetyl, the electrophile).

The Core Challenge: The presence of two electron-withdrawing chlorine atoms at positions 4 and 6 of the pyridine ring significantly lowers the nucleophilicity of the 2,3-amino groups. Standard protocols used for unsubstituted pyrido-pyrazines (e.g., neutral ethanol reflux) often result in incomplete conversion or stalled intermediates.

This guide provides a tiered troubleshooting approach, moving from baseline protocols to advanced optimization strategies designed specifically for electron-deficient precursors.

Module 1: The Baseline Protocol (Standard Operating Procedure)

Before troubleshooting, ensure your baseline conditions match this validated starting point.

Reaction Scheme

The synthesis is a double condensation reaction releasing two equivalents of water.

ReactionPathway SM1 2,3-Diamino- 4,6-dichloropyridine Inter Schiff Base Intermediate SM1->Inter Condensation 1 SM2 2,3-Butanedione (Diacetyl) SM2->Inter Prod 6,8-Dichloro-2,3- dimethylpyrido[2,3-b]pyrazine Inter->Prod Cyclization (-H2O) Water 2 H2O Inter->Water

Figure 1: Reaction pathway. Note that the second cyclization step is often the rate-determining step due to ring strain and electronics.

Standard Protocol
ParameterConditionRationale
Stoichiometry 1.0 equiv Diamine : 1.2 equiv DiketoneSlight excess of diketone drives equilibrium; too much causes polymerization.
Solvent Glacial Acetic Acid (AcOH) Critical: Acts as both solvent and acid catalyst to activate the ketone carbonyls.
Concentration 0.1 M - 0.2 MDilution prevents intermolecular side reactions.
Temperature 80°C - 100°CSufficient energy to overcome the deactivation of the amines.
Time 4 - 12 HoursMonitor via TLC/LCMS.

Module 2: Troubleshooting Low Yields

If your yield is <60%, identify your symptom below.

Symptom A: Incomplete Conversion (Starting Material Remains)

Diagnosis:[1] The nucleophilicity of the chlorinated diamine is too low for the current activation energy.

Corrective Actions:

  • Switch to Glacial Acetic Acid: If you are using Ethanol or Methanol, stop. The protonation of the diketone by AcOH is necessary to facilitate attack by the weak amine nucleophiles.

  • Increase Temperature: Reflux in Ethanol (78°C) may be insufficient. Switch to Toluene/Acetic Acid (1:1) or pure AcOH and heat to 100–110°C.

  • Water Removal: This is an equilibrium process.

    • Action: Add activated 4Å Molecular Sieves to the reaction vessel.

    • Action: For larger scales (>5g), use a Dean-Stark trap with Toluene as a co-solvent.

Symptom B: Formation of "Tar" or Complex Mixtures

Diagnosis: 2,3-butanedione (diacetyl) is unstable and prone to polymerization, especially under basic or strongly acidic conditions if not controlled.

Corrective Actions:

  • Reagent Quality Check: 2,3-butanedione must be yellow-green and liquid. If it is viscous or colorless, distill it immediately before use.

  • Dosing Strategy: Do not dump all the diketone in at once.

    • Protocol: Dissolve the diamine in the solvent first at reaction temperature. Add the 2,3-butanedione dropwise over 30 minutes. This keeps the concentration of free diketone low, favoring reaction with the amine over self-polymerization.

Symptom C: Loss of Chlorine Atoms (Hydrolysis)

Diagnosis: You observe peaks in LCMS corresponding to [M-Cl+OH] (Hydrolysis). This occurs via Nucleophilic Aromatic Substitution (


).

Corrective Actions:

  • Avoid Nucleophilic Solvents: Do not use water, alcohols, or primary amines as solvents at high temperatures (>100°C).

  • Strict Moisture Control: Ensure the Acetic Acid is "Glacial" (anhydrous). Water at high temp acts as a nucleophile at the 6/8 positions.

Module 3: Advanced Optimization (The "Pro" Workflow)

For yields >80%, implement this optimized workflow.

OptimizationFlow Start Start Optimization SolventCheck Solvent: Glacial AcOH? Start->SolventCheck AddCatalyst Add 10 mol% p-TsOH SolventCheck->AddCatalyst No (using EtOH) MethodCheck Heating Method SolventCheck->MethodCheck Yes AddCatalyst->MethodCheck Microwave Microwave Irradiation 120°C, 20 min MethodCheck->Microwave High Throughput Thermal Thermal Reflux 100°C, 12h MethodCheck->Thermal Scale Up Workup Workup: Pour into Ice Water Filter Precipitate Microwave->Workup Thermal->Workup

Figure 2: Decision tree for process optimization.

Microwave-Assisted Synthesis (Small Scale)

Microwave irradiation is highly effective for condensing electron-deficient amines.

  • Vessel: Sealed pressure vial.

  • Solvent: Ethanol + 10 mol% p-Toluenesulfonic acid (p-TsOH).

  • Conditions: 120°C for 15–20 minutes.

  • Advantage: Superheating accelerates the rate-determining cyclization step without prolonged exposure to thermal degradation.

The "Solid Phase" Trick (Solvent-Free)

If solubility is a major bottleneck:

  • Mix the diamine and diketone with neutral Alumina (

    
    )  or Silica Gel .
    
  • Heat the solid mixture to 80°C. The surface of the solid support acts as a Lewis Acid catalyst.

  • Elute the product with Ethyl Acetate/DCM.

Frequently Asked Questions (FAQ)

Q: Can I use Glyoxal instead of 2,3-butanedione? A: No. Glyoxal will yield the unsubstituted pyrido[2,3-b]pyrazine. For the 2,3-dimethyl derivative, you must use 2,3-butanedione.

Q: My product is not precipitating upon cooling. How do I isolate it? A: The product might be protonated by the acetic acid (forming a salt), keeping it soluble.

  • Fix: Pour the reaction mixture into crushed ice. Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 7-8. The free base should precipitate as a solid.

Q: Why is the 6,8-dichloro analog so much harder to make than the unsubstituted one? A: Electronic effects. The pyridine ring nitrogens and the chlorines pull electron density away from the exocyclic amines. This makes the amine nitrogen a poor nucleophile, struggling to attack the ketone. This is why acid catalysis (activating the ketone) is mandatory.

References

  • General Synthesis of Pyrido[2,3-b]pyrazines

    • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.[2][3][4][5]

    • Source: RSC Advances, 2023.
    • Context: Describes the use of acid catalysts (p-TSA)
  • Synthesis of 6,8-Dichloropyrido[2,3-b]pyrazine (Analogous Chemistry)

    • Title: 6,8-dichloropyrido[2,3-b]pyrazine synthesis (Patent WO2012/119690).[6]

    • Source: ChemicalBook / Merck P
    • Context: Describes the reaction of 4,6-dichloro-2,3-diaminopyridine with glyoxal in THF/Water. Highlights the solubility and workup of the specific chlorinated scaffold.[1][7][8]

  • Deactivation of Chlorinated Aminopyridines

    • Title: Preparation of 2,3-Dichloropyridine by Selective Dechlorination.[9]

    • Source: CABI Digital Library.
    • Context: Discusses the reactivity and synthesis of chlorinated pyridine precursors, highlighting the stability and electronic challenges.

Sources

Optimization

"stability issues with 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine in solution"

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. As Senior Application Scientists, we have compiled this r...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Pyrido[2,3-b]pyrazine derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, often investigated as antagonists for receptors like TRPV1.[1] However, the presence of dichloro-substituents on the pyridyl ring introduces specific stability considerations that must be managed to ensure experimental reproducibility and data integrity.

This guide is designed to provide both practical, step-by-step advice and a deeper understanding of the underlying chemical principles governing the stability of this molecule.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine in solution?

While specific degradation kinetics for this exact molecule are not extensively published, its structure provides clues to potential instabilities. The pyrido[2,3-b]pyrazine core is an aromatic heterocyclic system, which is generally stable.[2] However, the two chlorine atoms on the pyridine ring are electron-withdrawing and can be susceptible to nucleophilic substitution reactions, particularly hydrolysis, in the presence of water or other nucleophilic solvents. Furthermore, like many nitrogen-containing heterocyclic compounds, it may be susceptible to photodegradation.[3][4]

Key factors influencing its stability in solution are:

  • Solvent Choice: Protic solvents (e.g., water, methanol) are more likely to cause degradation than aprotic solvents (e.g., DMSO, DMF).

  • pH: The pH of aqueous solutions can significantly impact the rate of hydrolysis. Both highly acidic and alkaline conditions can catalyze the degradation of similar compounds.[5][6][7]

  • Light Exposure: Aromatic N-heterocycles can be sensitive to UV radiation, which can lead to photolysis and the formation of degradation products.[3][4][8]

  • Temperature: Higher temperatures will accelerate the rate of any potential degradation reactions.

Q2: What are the recommended solvents for preparing stock solutions?

For maximum stability, especially for long-term storage, it is highly recommended to use anhydrous, aprotic polar solvents.

SolventTypeRationale for UseConsiderations
Dimethyl Sulfoxide (DMSO) Aprotic, PolarHigh solvating power for many organic molecules. Aprotic nature minimizes the risk of hydrolysis.Use anhydrous grade. DMSO is hygroscopic; store desiccated at the recommended temperature.
N,N-Dimethylformamide (DMF) Aprotic, PolarGood alternative to DMSO. Aprotic nature is beneficial for stability.Use anhydrous grade. Can be more reactive than DMSO under certain conditions.
Acetonitrile (ACN) Aprotic, PolarCommonly used in analytical chromatography (HPLC/LC-MS). Good for short-term storage of analytical samples.May have lower solvating power than DMSO or DMF for highly concentrated stocks.
Ethanol/Methanol Protic, PolarMay be required for specific biological assays.Use with caution. Prepare fresh solutions before each experiment. Not recommended for long-term storage due to the risk of solvolysis/hydrolysis.

Causality: The primary degradation risk for this molecule is the hydrolysis of the carbon-chlorine bonds. Protic solvents contain hydroxyl (-OH) groups that can act as nucleophiles, attacking the electron-deficient carbon atoms attached to the chlorine atoms. Aprotic solvents lack these reactive protons, thus providing a more inert environment for the compound.

Q3: How should I store solutions of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine?

To maximize the shelf-life of your solutions, follow these guidelines:

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping vials in aluminum foil. This is a critical precaution for heterocyclic compounds which are often photosensitive.[9][10]

  • Atmosphere: For highly sensitive applications or long-term storage, consider aliquoting solutions under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture into the solution and accelerate degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: I am seeing inconsistent results or a gradual loss of compound activity in my biological assays.

This is a classic symptom of compound degradation in the working solution.

G start Inconsistent Results or Loss of Activity q1 Was the working solution prepared fresh from a frozen stock? start->q1 a1_no Degradation in working solution is likely. ACTION: Prepare fresh working solutions immediately before each experiment. q1->a1_no No q2 What solvent was used for the final dilution (assay buffer)? q1->q2 Yes a2_protic Is the solvent aqueous or protic (e.g., contains water, _methanol, ethanol_)? q2->a2_protic a2_aprotic Is the solvent aprotic (e.g., primarily DMSO)? q2->a2_aprotic a3 Compound may be degrading in the aqueous assay buffer. ACTION: 1. Minimize incubation time. 2. Run a time-course stability test in the final buffer (See Protocol 2). a2_protic->a3 q3 How old is the solid compound? Was the DMSO stock stored properly (frozen, desiccated, protected from light)? a2_aprotic->q3 a4_yes Stock solution or solid compound may have degraded. ACTION: 1. Perform QC on the stock (See Protocol 2). 2. Consider acquiring a fresh batch of the compound. q3->a4_yes Yes, potential issues a4_no Issue likely lies elsewhere. Consider other experimental variables. q3->a4_no No, conditions were optimal

Caption: Troubleshooting workflow for inconsistent experimental results.

Q4: My solution appears cloudy or shows precipitation upon thawing or dilution. What's happening?

Cloudiness or precipitation usually points to solubility issues rather than degradation. This is common when diluting a high-concentration DMSO stock into an aqueous buffer.

  • Expert Insight: The compound is likely "crashing out" of solution because its solubility in the final aqueous buffer is much lower than in the DMSO stock.

  • Troubleshooting Steps:

    • Check Final Concentration: Ensure the final concentration in your assay does not exceed the aqueous solubility limit of the compound.

    • Modify Dilution Protocol: Instead of a single large dilution step, try serial dilutions. When performing the final dilution into the aqueous buffer, vortex or mix the solution vigorously and immediately to aid dissolution.

    • Increase Co-solvent Percentage: If your assay allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always run a vehicle control to ensure the higher DMSO concentration does not affect your experimental system.

    • Gentle Warming: Briefly warming the solution to 37°C may help redissolve the precipitate. However, do not overheat, as this could accelerate degradation.

Q5: I'm seeing new peaks in my HPLC or LC-MS analysis over time. What are they?

The appearance of new, related peaks is a strong indicator of chemical degradation.

G parent 6,8-Dichloro-2,3-dimethyl- pyrido[2,3-b]pyrazine hydrolysis Monohydroxy-chloro derivative (hydrolysis product) parent->hydrolysis + H2O - HCl n_oxide N-Oxide derivative parent->n_oxide + [O] (Oxidation) dihydroxy Dihydroxy derivative hydrolysis->dihydroxy + H2O - HCl

Caption: Potential degradation pathways for the compound in solution.

  • Plausible Degradation Products:

    • Hydrolysis Products: The most likely degradation pathway is the sequential hydrolysis of the two chlorine atoms. You might see a peak corresponding to a monohydroxy-chloro- derivative and another for the dihydroxy- derivative. These will have a higher molecular weight (+17 Da for -Cl to -OH substitution) and will likely be more polar (earlier retention time in reverse-phase HPLC).

    • N-Oxides: The nitrogen atoms in the pyridine and pyrazine rings can be susceptible to oxidation, forming N-oxides.[2] This is more likely if the solution is exposed to air and light over time.

  • Action Plan:

    • Characterize the Impurities: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the new peaks to help confirm their identity.

    • Implement Stability-Indicating Method: Use an analytical method, such as gradient HPLC, that can resolve the parent compound from its potential degradants.[11][12]

    • Review Handling Procedures: This is a clear sign that current solvent choice, storage, or handling procedures are inadequate. Re-evaluate based on the recommendations in this guide.

Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practice for preparing a concentrated stock solution for long-term storage.

  • Pre-Experiment Checklist:

    • Ensure you have anhydrous-grade DMSO.

    • Use a calibrated balance in a low-humidity environment.

    • Prepare amber-colored, screw-cap vials suitable for cryogenic storage.

  • Procedure:

    • Allow the solid 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Weigh the desired amount of solid compound directly into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to ~30-37°C) can be used if necessary, but avoid overheating.

    • (Optional) For maximum stability, briefly sparge the solution headspace with an inert gas like argon before final capping.

    • Create small, single-use aliquots in appropriately labeled amber vials.

    • Store immediately at -20°C or -80°C, protected from light.

Protocol 2: A Practical Guide to Assessing Solution Stability

This protocol provides a framework for a simple experiment to determine the stability of the compound in your specific experimental buffer.

  • Objective: To quantify the percentage of the parent compound remaining over time under specific conditions (e.g., in your assay buffer at room temperature).

  • Materials:

    • A freshly prepared stock solution of the compound in DMSO.

    • The target buffer or solvent to be tested (e.g., cell culture medium, PBS).

    • HPLC or LC-MS system with a suitable column (e.g., C18).

  • Methodology:

    • Prepare a "time zero" (T=0) sample by diluting the DMSO stock into your test buffer to the final working concentration. Immediately quench any potential reaction by diluting into a stable solvent (like acetonitrile) and analyze by HPLC/LC-MS. This is your 100% reference.

    • Prepare a bulk solution of the compound in the test buffer and keep it under the conditions you wish to test (e.g., on the benchtop at 25°C, in an incubator at 37°C).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from the bulk solution, quench as in step 1, and analyze by HPLC/LC-MS.

    • Data Analysis: Calculate the peak area of the parent compound at each time point. Express the stability as a percentage of the peak area at T=0.

    % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Self-Validation: This protocol is self-validating because each time point is compared against a freshly prepared T=0 control. A successful experiment will clearly show the rate of degradation under your specific conditions, allowing you to make informed decisions about how and when to prepare your experimental solutions.

References
  • Role of Rydberg States in the Photostability of Heterocyclic Dimers: The Case of Pyrazole Dimer.
  • Formation and photostability of N-heterocycles in space.Astronomy & Astrophysics.
  • New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds.Sami Publishing Company.
  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules.Astronomy & Astrophysics (A&A).
  • 6,8-Dichloro-3-methylpyrido[2,3-B]pyrazine.Benchchem.
  • PHOTOCHEMISTRY OF HETEROCYCLIC COMPOUNDS.
  • (PDF) pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties.
  • Effect of Water pH on the Chemical Stability of Pesticides.DigitalCommons@USU.
  • The Impact of pH on Chemical Stability in Lab Experiments.Ibis Scientific, LLC.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals.MDPI.
  • 6. analytical methods.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • Multiresidue Method for Quantification of Nitroimidazoles, Anthelmintics, Amphenicols, and Dyes in Me
  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives.Semantic Scholar.
  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the form

Sources

Troubleshooting

"optimizing reaction conditions for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine"

Technical Support Center: Synthesis Optimization Guide Topic: 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine Ticket ID: CHEM-OPT-882 Status: Open for Resolution Executive Summary This guide addresses the synthesis and op...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Topic: 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine Ticket ID: CHEM-OPT-882 Status: Open for Resolution

Executive Summary

This guide addresses the synthesis and optimization of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine . This scaffold is a critical intermediate in the development of deazaflavin analogs, kinase inhibitors, and antifolates.

The core challenge in this synthesis is the electronic deactivation of the precursor amines by the chlorine substituents, which significantly retards nucleophilic attack on the dicarbonyl species. This guide provides an optimized protocol to overcome this kinetic barrier, ensuring high yields and purity.

Part 1: The Optimized Protocol (Gold Standard)

Objective: Synthesize 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine via condensation of 3,5-dichloro-2,6-diaminopyridine with 2,3-butanedione (diacetyl).

Reaction Logic & Mechanism

The reaction proceeds via a double Schiff base condensation.

  • Challenge: The electron-withdrawing chlorine atoms at positions 3 and 5 of the pyridine ring decrease the nucleophilicity of the amino groups at positions 2 and 6.

  • Solution: We utilize p-Toluenesulfonic acid (p-TSA) as a catalyst. It activates the carbonyl carbons of the 2,3-butanedione, making them more susceptible to nucleophilic attack by the deactivated amines, without fully protonating the aniline-like nitrogens.

Step-by-Step Procedure
ComponentRoleStoichiometry
3,5-Dichloro-2,6-diaminopyridine Limiting Reagent1.0 equiv
2,3-Butanedione (Diacetyl) Electrophile1.2 - 1.5 equiv
Ethanol (Absolute) Solvent0.1 M conc.
p-TSA (Monohydrate) Catalyst10 - 20 mol%

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dichloro-2,6-diaminopyridine (1.0 equiv) in absolute ethanol.

  • Activation: Add p-TSA (0.2 equiv). Stir at room temperature for 10 minutes to ensure homogeneity.

  • Addition: Add 2,3-butanedione (1.2 equiv) dropwise. Note: Diacetyl is volatile; ensure the condenser is active (chilled water) before addition.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting diamine is polar and fluorescent; the product is less polar and non-fluorescent (or weakly fluorescent depending on pH).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. If not, concentrate the solvent to 20% volume under reduced pressure.

    • Filtration: Filter the solid and wash with cold ethanol (-20°C).

    • Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (9:1) or flash chromatography (DCM/MeOH).

Part 2: Visualization of Workflow

The following diagram illustrates the reaction pathway and the critical decision points during the process.

ReactionWorkflow Start Start: 3,5-Dichloro-2,6-diaminopyridine Reagents Add Ethanol + p-TSA (20 mol%) Add 2,3-Butanedione (1.2 eq) Start->Reagents Reflux Reflux at 78°C (4-6 Hours) Reagents->Reflux Check TLC Check: Is Starting Material Gone? Reflux->Check Check->Reflux No (Add more catalyst) Workup Cool to RT & Filter Precipitate Check->Workup Yes Purify Recrystallize (EtOH/H2O) Workup->Purify Purity < 95% Final Final Product: 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine Workup->Final Purity > 95% Purify->Final

Caption: Optimized workflow for the acid-catalyzed condensation of dichlorodiaminopyridine with diacetyl.

Part 3: Troubleshooting & FAQs

Q1: The reaction yield is persistently low (<40%). The starting material remains unconsumed even after 6 hours. What is wrong?

Diagnosis: This is a classic "deactivated amine" problem. The chlorines pull electron density, making the amine nitrogen sluggish. Corrective Actions:

  • Increase Catalyst Load: Increase p-TSA to 30-40 mol%.

  • Switch Solvent: Move from Ethanol (boiling point 78°C) to Toluene or Xylene and use a Dean-Stark trap.

    • Why? Removing water drives the equilibrium forward (Le Chatelier’s principle), which is critical when the forward rate constant is low.

  • Alternative Solvent: Use Glacial Acetic Acid as the solvent. It acts as both solvent and catalyst. Heat to 80°C.

Q2: I see multiple spots on the TLC. Is regioselectivity an issue?

Diagnosis: No. Since 2,3-butanedione is symmetric, regioselectivity is theoretically impossible regarding the dicarbonyl. Likely Causes:

  • Self-Condensation: Diacetyl can polymerize or self-condense under basic or strongly acidic conditions.

  • Monocondensation: One amine has reacted, but the ring hasn't closed (Schiff base intermediate). Corrective Action:

  • Push the reaction harder (longer reflux) to close the ring.

  • Ensure your 2,3-butanedione is fresh and yellow, not viscous/polymerized. Distill it if necessary before use.

Q3: The product is not precipitating upon cooling. How do I isolate it?

Diagnosis: The dimethyl and dichloro groups make the molecule moderately lipophilic, keeping it soluble in ethanol. Protocol:

  • Evaporate the ethanol to dryness.

  • Redissolve the residue in Dichloromethane (DCM) .

  • Wash with saturated NaHCO3 (to remove p-TSA) and then Brine.

  • Dry over MgSO4 and concentrate.

  • Triturate the resulting oil/solid with Hexane or Diethyl Ether to induce crystallization.

Q4: Can I use Glyoxal instead of 2,3-Butanedione?

Answer: Yes, but the product will be the 2,3-desmethyl analog (6,8-dichloropyrido[2,3-b]pyrazine).

  • Note: Glyoxal is more reactive than 2,3-butanedione (less steric hindrance). If you switch to glyoxal, you can likely run the reaction at Room Temperature in THF/Water, as described in patent literature [1]. However, for the dimethyl target, heat is required due to the steric bulk of the methyl groups on the dicarbonyl.

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose synthesis failures in real-time.

Troubleshooting Issue Problem Encountered LowYield Low Yield / Incomplete Rxn Issue->LowYield Impure Sticky/Dark Crude Product Issue->Impure Sol1 Switch to Glacial AcOH (Higher Temp) LowYield->Sol1 If Ethanol Reflux fails Sol2 Use Dean-Stark (Remove Water) LowYield->Sol2 If kinetics are slow Sol3 Check Diacetyl Quality (Distill if needed) Impure->Sol3 Polymerization suspect Sol4 DCM Extraction + NaHCO3 Wash Impure->Sol4 Solubility issue

Caption: Decision matrix for resolving common synthetic bottlenecks.

References

  • Dorsch, D., Jonczyk, A., et al. (2012).[1] Synthesis of 6,8-dichloropyrido[2,3-b]pyrazine. Merck Patent GMBH, WO2012/119690.[1] (Describes the glyoxal analog synthesis in THF/Water).

  • Kekesi, L., et al. (2014).[2][3] Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656.[3] (Discusses acid catalysis and regioselectivity in pyrido-pyrazine synthesis).

  • Saberi, A., et al. (2023).[4][5] Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. RSC Advances. (Highlights the use of p-TSA as an optimal catalyst for this scaffold).

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Welcome to the dedicated technical support guide for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. We will explore the underlying reasons for its poor solubility and provide a systematic, tiered approach to overcoming these challenges, from basic solvent selection to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine.

Q1: Why is 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine so poorly soluble in aqueous solutions?

A1: The poor aqueous solubility is inherent to its molecular structure. Several factors contribute to this:

  • High Lipophilicity: The presence of two chloro groups and two methyl groups significantly increases the molecule's hydrophobicity.

  • Aromaticity and Planarity: The fused pyrido[2,3-b]pyrazine ring system is planar and aromatic. This structure promotes strong intermolecular pi-pi stacking in the solid state, leading to high crystal lattice energy that is difficult for water molecules to overcome.

  • Lack of Ionizable Groups at Neutral pH: While the heterocyclic nitrogen atoms can be protonated, they are weakly basic. At neutral pH (approx. 7.4), the molecule is predominantly in its neutral, less soluble form. Modifying the pH is a key strategy to address this.[1][2]

Q2: I need to make a stock solution. What solvent should I start with?

A2: For initial stock solutions, aprotic polar solvents are typically the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO). Other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents, which can then be diluted into your aqueous experimental medium. Be aware that high concentrations of these organic solvents can be toxic in biological assays.[3]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What's happening and how can I fix it?

A3: This is a common issue known as "antisolvent precipitation." The compound is soluble in the DMSO stock but crashes out when the solution polarity is drastically increased by the addition of the aqueous buffer. To mitigate this, you can:

  • Lower the final concentration: The most straightforward solution is to use a more dilute final concentration in your assay.

  • Use a co-solvent system: Instead of diluting directly into a pure aqueous buffer, use a buffer containing a certain percentage of a water-miscible organic solvent (a co-solvent) to maintain solubility.[4][5]

  • Explore advanced formulation techniques: If the above methods are insufficient, more advanced strategies like using cyclodextrins or creating solid dispersions may be necessary.[6][7]

Q4: Can I use sonication or heating to help dissolve the compound?

A4: Yes, both can be used cautiously. Sonication can help break apart solid aggregates and accelerate the dissolution process. Gentle heating (e.g., to 37-40°C) can also increase solubility. However, be mindful of the compound's stability; prolonged exposure to high temperatures could cause degradation. Always check the final solution for recrystallization upon cooling to room temperature.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for systematically improving the solubility of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine.

Guide 1: Systematic Solubilization Workflow

For a logical approach, we recommend following a tiered strategy. Start with the simplest methods and progress to more complex formulations only as needed. The following workflow illustrates this decision-making process.

G cluster_0 Tier 1: Basic Approaches cluster_1 Tier 2: Intermediate Approaches cluster_2 Tier 3: Advanced Formulations A Start: Weigh Compound B Attempt Dissolution in Target Aqueous Buffer A->B C Soluble? B->C D Experiment Ready C->D Yes E Prepare High-Conc. Stock in 100% DMSO or DMF C->E No F Dilute Stock into Aqueous Buffer E->F G Precipitation? F->G G->D No H Reduce Final Concentration G->H Yes I Develop Co-Solvent System (e.g., Buffer + PEG 400, Ethanol) G->I Persistent Precipitation H->F K Solubility Improved? I->K J Adjust pH of Buffer (Acidification to pH < 4) J->K K->D Yes L Screen Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) K->L No M Prepare Solid Dispersion (e.g., with PVP, Poloxamer) K->M No N Characterize Formulation & Proceed with Experiment L->N M->N

Caption: Systematic workflow for solubility enhancement.

Guide 2: Co-Solvent Systems

The use of co-solvents involves mixing a water-miscible organic solvent with your aqueous buffer to create a solution with a lower overall polarity, which can better accommodate hydrophobic molecules.[4][5][8]

Causality: Co-solvents work by reducing the interfacial tension between the aqueous medium and the hydrophobic solute. They disrupt the hydrogen-bonding network of water, creating "pockets" that are more favorable for the non-polar regions of the compound.[9]

Table 1: Common Co-Solvents for consideration

Co-SolventTypical Concentration RangeKey Considerations
Ethanol 1-20% (v/v)Biocompatible at low concentrations; can cause protein precipitation at higher levels.
Propylene Glycol (PG) 5-40% (v/v)Good solubilizer, generally low toxicity. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 5-50% (v/v)Excellent solubilizer for many compounds, low toxicity.[10] Can interfere with some assays.
Dimethyl Sulfoxide (DMSO) 0.1-5% (v/v)Powerful solvent, but often limited to <1% in cell-based assays due to toxicity.[3]

Protocol: Developing a Co-Solvent System

  • Preparation: Prepare a 10 mM stock solution of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine in 100% DMSO.

  • Co-Solvent Buffer Preparation: Prepare a series of your target buffer (e.g., PBS, pH 7.4) containing varying percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20% PEG 400).

  • Dilution: Add the DMSO stock to each co-solvent buffer to achieve your desired final concentration (e.g., 10 µM). Add the stock solution dropwise while vortexing to ensure rapid mixing and minimize local concentration effects that cause precipitation.

  • Observation: Incubate the solutions at the experimental temperature for at least one hour. Visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Selection: The optimal co-solvent concentration is the lowest percentage that maintains the compound in a clear solution.

Guide 3: pH Modification

The pyrido[2,3-b]pyrazine scaffold contains weakly basic nitrogen atoms. By lowering the pH of the solution, these nitrogens can be protonated, forming a more soluble salt.[1][11]

Causality: The protonated form of the molecule is a cation, which is an ion. Ionic species have much stronger and more favorable interactions with polar water molecules compared to the neutral, hydrophobic parent molecule, leading to a significant increase in aqueous solubility.

Protocol: pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2.0, 4.0, 6.0, 7.4). Citrate or phosphate buffers are suitable.

  • Sample Preparation: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH. This profile will reveal the pH at which solubility is maximized. For this compound, you should expect to see a significant increase in solubility at lower pH values.

Guide 4: Advanced Formulation - Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that has greatly improved aqueous solubility.[6][12][13]

Causality: The hydrophobic compound is sequestered within the non-polar cavity of the cyclodextrin, away from the aqueous environment. The hydrophilic outer surface of the cyclodextrin then interacts favorably with water, effectively solubilizing the entire host-guest complex.[][15]

G Compound Guest Molecule (Hydrophobic) plus1 + CD Host Molecule (Hydrophilic Exterior, Hydrophobic Cavity) equals Complex Host-Guest Complex (Water Soluble)

Caption: Mechanism of cyclodextrin inclusion complex formation.

Table 2: Common Pharmaceutical Cyclodextrins

CyclodextrinAbbreviationKey Features
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility, low toxicity. Most commonly used.
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh aqueous solubility, negatively charged. Excellent for parenteral formulations.[3]
Methyl-β-Cyclodextrin Me-β-CDHigh solubilizing capacity, but can extract cholesterol from cell membranes; higher potential for toxicity.[3]

Protocol: Phase Solubility Study with Cyclodextrins

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v HP-β-CD).

  • Sample Preparation: Add an excess amount of solid 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine to each cyclodextrin solution.

  • Equilibration & Quantification: Follow steps 3-5 from the "pH-Solubility Profile" protocol above.

  • Analysis: Plot the solubility of the compound as a function of the cyclodextrin concentration. A linear increase in solubility is indicative of a 1:1 complex formation and confirms the utility of this approach.

Guide 5: Advanced Formulation - Solid Dispersions

For applications requiring a solid dosage form or for overcoming the most persistent solubility issues, creating a solid dispersion is a powerful technique.[7][16][17] This involves dispersing the compound at a molecular level within a hydrophilic carrier matrix.

Causality: By trapping the drug in an amorphous (non-crystalline), high-energy state, the energy barrier for dissolution is significantly lowered. The hydrophilic carrier also improves the wettability of the drug particles and helps prevent recrystallization upon contact with an aqueous medium.[18][19][20]

Common Carriers: Polyvinylpyrrolidone (PVP), Poloxamers, Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[16][18]

Protocol: Solvent Evaporation Method for Solid Dispersion

  • Co-dissolution: Dissolve both the compound and a selected carrier (e.g., PVP K30) in a suitable common volatile solvent (e.g., methanol or dichloromethane). A typical drug-to-carrier ratio might range from 1:1 to 1:10 by weight.

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This process leaves a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid film under high vacuum for 12-24 hours to remove all residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder.

  • Characterization: The resulting powder can be used for dissolution testing. Characterization techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) can be used to confirm that the drug is in an amorphous state within the carrier.

References

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Research J. Pharm. and Tech.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). Acta Pharmaceutica Sinica B.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Pharmaceuticals.
  • Solubilization Technologies for Poorly Soluble Drugs. (n.d.). CD Formulation.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Journal of Applied Pharmaceutical Science.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. (2025). MDPI.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Cosolvent. (n.d.). Wikipedia.
  • How can cyclodextrins enhance solubility? (2025). Roquette.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). International Journal of Scientific Research & Technology.
  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2024). ResearchGate.
  • Co-solvency: Significance and symbolism. (2025). Wisdomlib.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019). ResearchGate.
  • Current Trends on Solid Dispersions: Past, Present, and Future. (n.d.). AAPS PharmSciTech.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedChemExpress.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • SOLID DISPERSION METHODS AND ITS ADVANTAGES: A REVIEW. (2023). IJNRD.org.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). PubMed.
  • Tactics to Improve Solubility. (2021). Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Interpreting Spectroscopic Data for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. This document provides in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of unexpected spectroscopic data. Given the limited availability of comprehensive public spectral data for this specific molecule, this guide emphasizes foundational principles of spectroscopic analysis for nitrogen-containing heterocyclic compounds.

Troubleshooting Guide: Navigating Unexpected Spectral Data

This section addresses specific issues you may encounter during the spectroscopic analysis of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine.

¹H NMR Spectroscopy Issues

Question 1: My ¹H NMR spectrum shows unexpected peaks that don't correspond to the structure of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. What could be the cause?

Answer:

Unexpected peaks in a ¹H NMR spectrum can arise from several sources. A systematic approach is necessary to identify the issue.

  • Residual Solvents: The most common source of extraneous peaks is residual solvent from purification or the NMR solvent itself. For instance, acetone is a common contaminant and can take hours to fully remove from an NMR tube, even after oven drying.[1]

  • Impurities from Synthesis: Syntheses of pyrazine derivatives can sometimes result in byproducts if reaction conditions are not optimal or if starting materials are impure.[2] Common impurities could include starting materials, incompletely reacted intermediates (such as a dihydropyrazine intermediate), or side-products from competing reactions.[2]

  • Water: NMR solvents can absorb atmospheric moisture, leading to a broad water peak.[1] This can be mitigated by adding a drying agent like potassium carbonate to the solvent bottle.[1]

  • Sample Degradation: The compound may be unstable under certain conditions (e.g., exposure to light, air, or trace acids/bases), leading to the formation of degradation products.

Troubleshooting Workflow:

  • Identify Known Impurities: Compare the chemical shifts of the unexpected peaks to standard charts for common laboratory solvents (e.g., acetone, ethyl acetate, hexane).

  • Check for Water: A broad, exchangeable peak is often indicative of water. To confirm, add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. The water peak should disappear or significantly diminish.[1]

  • Re-purify the Sample: If solvent peaks are ruled out, consider re-purifying your compound using an appropriate technique like recrystallization or column chromatography.

  • Analyze Synthesis Byproducts: Review the synthetic route to anticipate potential byproducts. For example, if the synthesis involves the condensation of an α-diketone with a 1,2-diamine, incomplete oxidation of the dihydropyrazine intermediate is a possibility.[2]

Question 2: The chemical shifts of the aromatic proton and methyl groups in my ¹H NMR spectrum are shifted significantly from what I predicted. Why is this happening?

Answer:

Significant deviations from predicted chemical shifts in heteroaromatic systems can be attributed to several factors:

  • Protonation of Nitrogen Atoms: The nitrogen atoms in the pyrido[2,3-b]pyrazine core are basic and can be protonated by trace acidic impurities or even certain NMR solvents. Protonation dramatically alters the electronic structure of the ring system, leading to substantial changes in the chemical shifts of nearby protons.[3] Generally, protonation leads to deshielding (a downfield shift) of the ring protons due to the increased positive charge.[4]

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts. Aromatic solvents like benzene-d₆ can induce different shifts compared to chloroform-d₃ due to anisotropic effects.[1] If your peaks are overlapping, switching to a different solvent may resolve them.[1]

  • Concentration Effects: At high concentrations, intermolecular interactions can occur, leading to changes in chemical shifts.[1] It is advisable to run spectra on dilute solutions.

Experimental Protocol to Test for Protonation Effects:

  • Prepare a standard sample of your compound in a neutral solvent like CDCl₃.

  • Acquire the ¹H NMR spectrum.

  • Add a small drop of a deuterated acid (e.g., trifluoroacetic acid-d) to the NMR tube.

  • Re-acquire the spectrum. Significant downfield shifts of the aromatic proton would confirm that protonation is influencing the chemical shifts.

¹³C NMR Spectroscopy Issues

Question 3: I am seeing fewer ¹³C NMR signals than expected for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. What does this indicate?

Answer:

Fewer than expected ¹³C NMR signals typically point to molecular symmetry or accidental peak overlap.

  • Symmetry: While 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine does not have a high degree of symmetry, it's crucial to confirm the expected number of unique carbon environments. Based on its structure, you should expect 10 distinct carbon signals.

  • Accidental Equivalence (Peak Overlap): It is possible for two or more carbon signals to have very similar chemical shifts, causing them to overlap and appear as a single, more intense peak. This is more common for aromatic carbons.

Troubleshooting Steps:

  • Re-run the spectrum with a higher-field magnet if available. This will increase the dispersion of the signals and may resolve overlapping peaks.

  • Use 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation). These experiments correlate carbon atoms with their attached protons (HSQC) or protons that are 2-3 bonds away (HMBC), which can help to distinguish and assign individual carbon signals.[5]

Mass Spectrometry (MS) Issues

Question 4: The mass spectrum of my compound shows a molecular ion peak (M⁺) and another significant peak at M+2. Is this normal?

Answer:

Yes, this is expected for a molecule containing chlorine atoms.

  • Isotopic Abundance: Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).

  • M+2 Peak: For a molecule with one chlorine atom, you will see the molecular ion peak (M⁺) corresponding to the molecule with ³⁵Cl, and an "M+2" peak corresponding to the molecule with ³⁷Cl. The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1.[6]

  • For Two Chlorine Atoms: In your case, with two chlorine atoms, you will observe a characteristic pattern of M⁺, M+2, and M+4 peaks. The relative intensities of these peaks will be approximately 9:6:1.

Fragmentation Patterns:

The fragmentation pattern in mass spectrometry can provide valuable structural information. For chloro-substituted pyridopyrazines, common fragmentation pathways could involve:

  • Loss of a chlorine radical (Cl•).

  • Loss of a methyl radical (CH₃•).

  • Cleavage of the heterocyclic rings, potentially involving the loss of HCN or N₂.[7]

FTIR and UV-Vis Spectroscopy Issues

Question 5: My FTIR spectrum has broad peaks in the 3200-3500 cm⁻¹ region. What do these signify?

Answer:

Broad peaks in this region are typically indicative of O-H or N-H stretching vibrations, often broadened by hydrogen bonding.

  • Water Contamination: The most likely cause is residual water in your sample or the KBr pellet (if used).

  • Protonation/Hydration: If the compound has formed a hydrate or is protonated on a ring nitrogen, you may see N-H stretching bands. For instance, N-H stretches in pyrimidine derivatives can appear in the 3300–3400 cm⁻¹ range.[8]

Troubleshooting:

  • Dry your sample thoroughly under high vacuum.

  • If using a KBr pellet, ensure the KBr is completely dry by heating it in an oven before use.

  • Consider the possibility of hydrate formation and check for supporting evidence in other spectra (e.g., elemental analysis).

Question 6: The λₘₐₓ in my UV-Vis spectrum shifts when I change solvents. Why does this happen?

Answer:

The position of the maximum absorbance (λₘₐₓ) in UV-Vis spectroscopy is sensitive to the solvent environment due to solute-solvent interactions.[9]

  • Solvent Polarity: A change in solvent polarity can stabilize the ground state and the excited state of the molecule to different extents.[9]

    • Bathochromic (Red) Shift: A shift to a longer wavelength, often seen in π → π* transitions when moving to a more polar solvent.[9][10]

    • Hypsochromic (Blue) Shift: A shift to a shorter wavelength, often observed for n → π* transitions when moving to a more polar solvent.[9][10]

  • Specific Interactions: Hydrogen bonding or the formation of π-complexes with aromatic solvents can also cause spectral shifts.[11]

The pyrido[2,3-b]pyrazine core has both π → π* and n → π* transitions. Therefore, observing shifts in λₘₐₓ with changing solvent polarity is expected and can provide information about the nature of the electronic transitions.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine?

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale
Aromatic-H7.5 - 8.5120 - 135The single aromatic proton is in a deshielded environment due to the electron-withdrawing nature of the nitrogen atoms and chlorine atoms.
Methyl-CH₃2.5 - 3.020 - 25The methyl groups are attached to the pyrazine ring and will be slightly deshielded.
Quaternary Carbons (C-Cl)-145 - 155Carbons bonded to electronegative chlorine atoms will be significantly deshielded.
Quaternary Carbons (Ring Junction)-140 - 150These carbons are part of the aromatic system and will have chemical shifts in the aromatic region.
Other Aromatic Carbons-125 - 140Standard chemical shifts for carbons in a heteroaromatic system.

Note: These are estimations. Actual values can be influenced by solvent, concentration, and temperature.[1] NMR prediction software can provide more refined estimates.[13][14][15]

Q2: What are the characteristic FTIR absorption bands for the pyrido[2,3-b]pyrazine core?

The FTIR spectrum will be dominated by vibrations of the aromatic rings and the substituents.

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
C-H stretch (aromatic)3000 - 3100Typically weak to medium intensity.
C-H stretch (methyl)2850 - 3000Aliphatic C-H stretching.
C=C and C=N ring stretching1400 - 1650A series of sharp bands characteristic of the heteroaromatic system.[8]
C-Cl stretch600 - 800Strong absorption, useful for confirming the presence of chlorine.
C-H bend (out-of-plane)800 - 900Can provide information about the substitution pattern on the aromatic ring.

Q3: How can I confirm the identity and purity of my sample?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy (¹H, ¹³C, and 2D): Provides detailed information about the carbon-hydrogen framework.

  • Mass Spectrometry (High Resolution): Confirms the molecular weight and elemental composition.

  • Elemental Analysis: Determines the percentage composition of C, H, N, and Cl, which should match the theoretical values for the molecular formula.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Visual Troubleshooting Aids

Diagram 1: Troubleshooting Workflow for Unexpected ¹H NMR Peaks

G start Unexpected Peaks in ¹H NMR check_solvent Compare to common solvent charts start->check_solvent is_solvent Is it a known solvent peak? check_solvent->is_solvent d2o_exchange Add D₂O and re-acquire spectrum peak_disappears Peak disappears or diminishes? d2o_exchange->peak_disappears repurify Re-purify sample (e.g., chromatography) analyze_synthesis Review synthesis for potential byproducts repurify->analyze_synthesis impurity_confirmed Impurity is likely a synthesis byproduct analyze_synthesis->impurity_confirmed peak_disappears->repurify No water_confirmed Peak is H₂O peak_disappears->water_confirmed Yes is_solvent->d2o_exchange No solvent_confirmed Impurity is residual solvent is_solvent->solvent_confirmed Yes G center Spectroscopic Data (NMR, MS, IR, UV-Vis) protonation Protonation State center->protonation solvent Solvent Effects center->solvent concentration Concentration center->concentration impurities Impurities & Byproducts center->impurities temp Temperature center->temp

Sources

Optimization

Technical Support Center: A Researcher's Guide to Characterizing and Mitigating Off-Target Effects of Novel Pyrido[2,3-b]pyrazine Analogs

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel compounds buil...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel compounds built on the pyrido[2,3-b]pyrazine scaffold, such as 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. Given that this and other similar heterocyclic systems are common hinge-binding motifs for protein kinases, a thorough understanding and characterization of their selectivity are paramount for the accurate interpretation of experimental results.[1][2]

This document provides a systematic framework for identifying, validating, and mitigating potential off-target effects to ensure the scientific integrity of your findings.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions that researchers frequently encounter when working with novel small molecule inhibitors.

Q1: What is the significance of the pyrido[2,3-b]pyrazine scaffold and why are off-target effects a primary concern?

The pyrido[2,3-b]pyrazine core is a nitrogen-containing heterocyclic system that is structurally valuable in medicinal chemistry.[3] Its arrangement of nitrogen atoms makes it an effective "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many protein kinases.[1] While this property is excellent for designing potent inhibitors, the conserved nature of the ATP pocket across the human kinome means that inhibitors based on this scaffold can inadvertently bind to and inhibit multiple kinases beyond the intended target.[4] These unintended interactions, or "off-target" effects, are a major cause of misleading experimental data and potential toxicity.[5]

Q2: I'm observing an unexpected or inconsistent cellular phenotype with my compound. How do I begin to determine if it's an off-target effect?

This is a classic sign of potential off-target activity. A robust initial assessment involves several key checks:

  • Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.[6] Determine if the unexpected phenotype only manifests at concentrations significantly above the IC50 for your primary target.

  • Use of a Structurally Unrelated Inhibitor: Test a different inhibitor of the same target that has a distinct chemical scaffold. If this second compound does not produce the same unexpected phenotype, it strongly suggests the effect is due to an off-target of your original compound.

  • Genetic Validation: The "gold standard" for confirming on-target action is to use genetic methods like siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein. If the phenotype observed with your compound is not replicated by genetic knockdown, it is very likely an off-target effect.[6]

Q3: What are the main experimental strategies for identifying unknown off-targets?

There are three primary pillars for off-target identification, each providing a different type of information:

  • Computational (in silico) Prediction: These methods use the compound's 2D structure and 3D models to predict potential interactions against databases of known protein targets.[5][7] This approach is excellent for generating hypotheses quickly and cost-effectively.

  • Broad Experimental Profiling: These are unbiased, lab-based assays. Chemical proteomics, for example, uses chemical probes to "fish" for binding partners from cell lysates, which are then identified by mass spectrometry.[8][9] This can reveal completely unexpected binding proteins.

  • Focused Panel Screening: For kinase inhibitors, this involves testing the compound against a large panel of hundreds of purified kinases (a "kinome scan").[10][11] This provides a quantitative measure of selectivity and identifies specific off-target kinases.

Q4: How can I proactively minimize off-target effects in my experiments?

The most critical step is to use the lowest effective concentration of the compound that elicits the desired on-target effect. Always perform a full dose-response curve to establish the potency against your primary target in your specific cellular system. Operating at concentrations 10-fold or more above the cellular IC50 significantly increases the risk of engaging lower-affinity off-targets.

Part 2: Troubleshooting Guide - A Systematic Workflow for Off-Target Investigation

When faced with data suggesting off-target activity, a systematic approach is crucial. The following workflow provides a logical progression from initial validation to comprehensive profiling.

Workflow for Investigating Unexpected Phenotypes

Off_Target_Workflow A Initial Observation: Unexpected Phenotype or High Cytotoxicity B Step 1: Perform Dose-Response Analysis A->B C Step 2: Confirm On-Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA) B->C Is effect observed only at high concentrations? D Step 3: Genetic Validation (siRNA or CRISPR Knockdown/out) C->D Target engagement confirmed? F Step 5: Focused Selectivity Profiling (e.g., Kinome-Wide Panel Screen) C->F If compound is a suspected kinase inhibitor E Step 4: Unbiased Off-Target Identification (e.g., Chemical Proteomics) D->E Does genetic knockdown replicate the phenotype? NO G Conclusion: On-Target Effect Confirmed D->G YES H Conclusion: Off-Target Effect Confirmed E->H Novel binding partners identified I Data for Mitigation & Compound Optimization F->I Selectivity profile generated CETSA_Principle cluster_0 Without Compound cluster_1 With Compound P1 Target Protein H1 Heat Gradient P1->H1 D1 Denatured Protein (Precipitated) H1->D1 C Compound CP Compound-Protein Complex C->CP P2 Target Protein P2->CP H2 Heat Gradient CP->H2 S2 Stabilized Protein (Soluble) H2->S2

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.

Methodology:

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with the vehicle control (e.g., DMSO) and another set with your compound at a relevant concentration (e.g., 10x cellular IC50) for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a buffer containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: For each temperature, quantify the band intensity of the target protein. Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the selectivity profile of the compound by quantifying its inhibitory activity against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from the panel, their specific peptide substrates, and ATP (often at its Km value for each kinase).

  • Compound Addition: Add the diluted compound or vehicle control to the appropriate wells.

  • Kinase Reaction: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of ADP produced, which is directly proportional to kinase activity. Luminescence-based kits (e.g., ADP-Glo™) are common. The reagent simultaneously stops the kinase reaction and converts the generated ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence on a plate reader. Plot the remaining kinase activity (%) against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase in the panel.

Part 4: Data Interpretation & Mitigation Strategies

Summary of Off-Target Identification Methods
MethodPurposeProsCons
Cellular Thermal Shift Assay (CETSA) Confirms target engagement in a cellular context. [6]Direct measure of binding in cells; no compound modification needed. [12]Indirect; requires a specific antibody; low throughput for proteome-wide analysis unless coupled with MS (TPP). [13]
Kinome-Wide Selectivity Screen Quantifies inhibitory activity against hundreds of kinases.Highly quantitative; provides IC50 values; identifies specific off-target kinases.Uses purified enzymes (may not reflect cellular activity); does not identify non-kinase off-targets. [4]
Chemical Proteomics Unbiased discovery of all protein binding partners. [8]Identifies novel and unexpected targets; can be done in living cells. [9]Can be technically complex; probe synthesis may alter compound activity; may identify non-functional interactions. [9]
Computational Prediction Generates hypotheses of potential off-targets. [7]Fast, inexpensive; broad coverage of the proteome.Predictive only; requires experimental validation; accuracy can vary.
Strategies for Mitigation

Once off-targets have been identified, several strategies can be employed:

  • Optimize Dose: The simplest strategy is to use the compound at the lowest possible concentration that maintains on-target activity while minimizing engagement of lower-affinity off-targets.

  • Employ a "Clean" Control: If your primary compound has known off-targets, find a structurally distinct inhibitor of the same primary target that does not engage those same off-targets. Using both compounds can help you attribute phenotypes specifically to the on-target or off-target effects.

  • Structure-Activity Relationship (SAR) Studies: The data from kinome scans and proteomics can guide medicinal chemistry efforts. By understanding which structural features contribute to off-target binding, the compound can be modified to improve its selectivity profile. [14]4. Acknowledge and Report: In research settings, if an off-target effect cannot be eliminated, it is crucial to acknowledge it. A well-characterized "non-selective" probe is more valuable than a poorly characterized one assumed to be selective. [11]

References

  • Ambe, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Adlesic, M., et al. (2015). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. [Link]

  • Zhao, Q., & Yang, J. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]

  • Ventura, A. C., & Tirosh, I. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Vasta, V., & Robers, M. B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Corti, F., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC. [Link]

  • Carling, R. W., et al. (1993). 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide as selective glycine antagonist with in vivo activity. PubMed. [Link]

  • Asghar, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate. [Link]

  • Appendino, G., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]

  • Drewry, D. H., et al. (2020). Strategy for lead identification for understudied kinases. ChemRxiv. [Link]

  • Andersson, M. (2021). Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions. DiVA. [Link]

  • Lee, S., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed T. Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-a-Novel-4-aryl-N-(2-alkoxythieno-Lee-Kim/6959825b4931a70081077797745741f237f3f15c]([Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]

  • Gande, S. L., et al. (2023). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. ResearchGate. [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b]o[8][9]xazine-based EGFR-TK inhibitors. RSC Publishing. [Link]

  • bystander. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. PubMed. [Link]

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Troubleshooting

"modifying experimental protocols for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine"

Technical Support Center: 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine Welcome to the technical support guide for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. This document serves as a centralized resource for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Welcome to the technical support guide for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine. This document serves as a centralized resource for researchers, chemists, and drug development professionals working with this versatile heterocyclic compound. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your research and development efforts.

Section 1: Synthesis & Modification Troubleshooting

The pyrido[2,3-b]pyrazine core is a valuable scaffold in medicinal chemistry. However, manipulations, particularly on the dichlorinated pyridine ring, can present challenges. This section addresses the most frequently encountered issues.

FAQ 1: My initial synthesis of the pyrido[2,3-b]pyrazine core is resulting in low yields. How can I optimize this?

Low yields in heterocyclic synthesis often stem from suboptimal reaction conditions, reagent purity, or product degradation.[1][2] A systematic approach is crucial for optimization.

Root Cause Analysis & Solutions:

  • Purity of Starting Materials: The synthesis of the core typically involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound (e.g., diacetyl). Ensure the diaminopyridine precursor is free of isomers or residual reagents from its own synthesis. Impurities can lead to significant side product formation.[1]

    • Action: Recrystallize or chromatograph the diaminopyridine precursor before the condensation step. Confirm purity via ¹H NMR and melting point analysis.

  • Reaction Conditions: The condensation reaction is sensitive to pH and temperature.

    • Action: Perform small-scale trial reactions to screen a pH range (typically mildly acidic to neutral) and temperatures from room temperature to gentle heating (e.g., 50-80 °C). Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation before degradation or side reactions increase.[1][2]

  • Atmospheric Control: While many condensations are robust, some diaminopyridines can be sensitive to oxidation, leading to colored impurities and reduced yield.

    • Action: If you observe significant color change, run the reaction under an inert atmosphere (Nitrogen or Argon).[1]

Optimized Yield Troubleshooting Workflow:

G start Low Yield Observed check_purity Assess Purity of Diaminopyridine Precursor start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify Recrystallize or Chromatograph Precursor purify->check_purity purity_ok->purify Impure check_conditions Screen Reaction Conditions (pH, Temperature) purity_ok->check_conditions Purity OK optimize Systematically Adjust Temp, Time, Catalyst check_conditions->optimize conditions_ok Conditions Optimized check_conditions->conditions_ok optimize->conditions_ok check_atmosphere Consider Inert Atmosphere (N2 or Ar) conditions_ok->check_atmosphere Yield Still Low end_node Improved Yield conditions_ok->end_node Yield Improved implement_inert Re-run Reaction Under Inert Gas check_atmosphere->implement_inert implement_inert->end_node

Caption: Troubleshooting workflow for low-yield synthesis.

FAQ 2: I am attempting a nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms, but the reaction is sluggish or fails. What are the key parameters?

The two chlorine atoms on the pyridopyrazine ring are activated towards SNAr by the electron-withdrawing pyrazine and pyridine nitrogen atoms.[3][4] However, their reactivity is not identical, and reaction success hinges on several factors.

Key Mechanistic Considerations:

The SNAr mechanism is a two-step addition-elimination process.[5] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon, forming a negatively charged Meisenheimer complex. The stability of this intermediate is paramount.

Troubleshooting Guide for SNAr Reactions:

ParameterExplanation & CausalityRecommended Action
Nucleophile Choice Stronger nucleophiles (e.g., thiols, secondary amines) react faster than weaker ones (e.g., alcohols, primary amines). The pKa of the conjugate acid is a good indicator; a higher pKa generally means a stronger nucleophile.If using a weak nucleophile (e.g., an alcohol), convert it to its more nucleophilic alkoxide form using a non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
Solvent Polar aprotic solvents (e.g., DMF, DMSO, NMP, THF) are ideal. They solvate the cation of the base but do not strongly solvate the nucleophile, preserving its reactivity. They also help stabilize the charged Meisenheimer intermediate.Ensure the solvent is anhydrous. Water can compete as a nucleophile or protonate your intended nucleophile, quenching the reaction.
Base A base is often required to deprotonate the nucleophile or to scavenge the HCl byproduct. Common choices include K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA.For very weak nucleophiles, a stronger base like NaH is necessary. For amine nucleophiles, using an excess of the amine itself can sometimes serve as the base.
Temperature SNAr reactions on heteroaromatic systems often require heating to overcome the activation energy associated with disrupting the aromaticity in the first step.[4]Start trials at a moderate temperature (e.g., 80 °C) and increase incrementally if no reaction is observed. Microwave heating can significantly accelerate these reactions, often leading to cleaner outcomes and shorter reaction times.
FAQ 3: How can I achieve regioselective substitution at the C6 vs. C8 position?

Achieving regioselectivity in displacing one of two similar chlorine atoms is a common challenge. While the electronic environment of C6 and C8 is similar, subtle differences can be exploited.

Controlling Regioselectivity:

  • Steric Hindrance: The primary differentiating factor is the steric environment. The C8 position is flanked by a pyrazine ring nitrogen, while the C6 position is adjacent to a C-H bond on the pyridine ring. A bulky nucleophile will preferentially attack the less sterically hindered C6 position.

    • Strategy: To favor C6 substitution, use a nucleophile with significant steric bulk near the reacting atom (e.g., tert-butylamine, 2,6-dimethylaniline).

  • Electronic Effects: While both positions are activated, computational studies on similar dichlorinated heterocycles suggest that substituents on the ring can subtly alter the LUMO (Lowest Unoccupied Molecular Orbital) coefficients at each carbon, influencing the site of attack.[6] For the unsubstituted 6,8-dichloro core, the difference is minimal, making sterics the more reliable control element.

  • Directed Ortho-Metalation (DoM): For more complex modifications, it may be possible to use a directing group to functionalize one position selectively before SNAr. This is an advanced strategy requiring significant protocol development.

Section 2: Purification and Characterization

Proper purification and unambiguous characterization are essential for validating your experimental outcomes.

FAQ 4: What is the most effective method for purifying 6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine and its derivatives?

The choice between chromatography and recrystallization depends on the scale of the reaction and the nature of the impurities.

  • Automated Flash Chromatography: This is the most versatile method for purification, especially for reaction optimization and library synthesis.

    • Stationary Phase: Normal phase silica gel is typically effective.

    • Mobile Phase: A gradient of Ethyl Acetate in Hexanes or Dichloromethane in Hexanes usually provides good separation. For more polar derivatives, adding a small amount of Methanol to the Dichloromethane may be necessary.

  • Recrystallization: If the product is a solid and produced on a larger scale (>1 g), recrystallization can be a highly efficient and cost-effective method to obtain material of very high purity.

    • Solvent Screening: Test solubility in a range of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, Ethyl Acetate/Hexane mixtures). The ideal solvent will dissolve the compound when hot but result in low solubility when cold.

FAQ 5: My ¹H NMR spectrum shows unexpected signals. What are the common impurities?
  • Residual Solvents: High-boiling point solvents like DMF or DMSO used in SNAr reactions can be difficult to remove. Washing the final product with water (if stable) and diethyl ether can help remove these.

  • Hydrolysis Product: If moisture was present during the reaction or workup, you might see a monochloro-monohydroxy byproduct where one chlorine has been displaced by water. This will appear as a new aromatic singlet and a broad -OH peak.

  • Bis-substituted Product: In SNAr reactions, if conditions are too harsh (high temperature, long reaction time) or excess nucleophile is used, you may form the product where both chlorine atoms have been substituted.

  • Starting Material: Incomplete conversion is a common issue. Compare the spectrum to a reference of the starting material to confirm.

Section 3: Handling and Stability

Proper storage is critical to ensure the long-term integrity of the compound.

FAQ 6: What are the recommended storage conditions?

Like many halogenated heterocyclic compounds, 6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine should be stored under controlled conditions to prevent degradation.

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8 °C is recommended for long-term storage.[7]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to protect from moisture and air, which can lead to slow hydrolysis over time.[7][8]

  • Purity: The stability of a compound is often related to its purity. Highly pure compounds tend to be more stable. Ensure the material is thoroughly dried and free of residual solvents or acidic/basic impurities before long-term storage.

General Stability Workflow:

G start Obtain Final Compound purify Purify to >95% (Chromatography/Recrystallization) start->purify dry Dry Thoroughly (High Vacuum) purify->dry package Package in Vial Under Inert Gas (Ar/N2) dry->package store Store at 2-8 °C Protected from Light package->store

Caption: Recommended workflow for compound handling and storage.

References

  • Wu, J. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • University of Rochester Chemistry Department. How To: Improve Yield. University of Rochester.
  • Wikipedia.
  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • Bunnage, M. E., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • MSF Medical Guidelines. Drug quality and storage. MSF.
  • Precision Stability Storage. Impact of Storage Conditions on Drug Shelf Life.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Reactivity Profiling of Novel Pyrido[2,3-b]pyrazine Kinase Inhibitors

Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Imperative of Selectivity The pyrido[2,3-b]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, a versatile framework that has given rise to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrido[2,3-b]pyrazine Scaffold and the Imperative of Selectivity

The pyrido[2,3-b]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, a versatile framework that has given rise to a multitude of biologically active molecules. Its derivatives have been successfully developed as potent inhibitors targeting a range of proteins, from receptor tyrosine kinases involved in cancer to ion channels implicated in pain.[1] Recent patent literature further highlights the continued interest in this scaffold for developing novel kinase inhibitors, including those targeting mTOR and FGFR.[2]

When developing a novel kinase inhibitor, such as the hypothetical compound 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (hereafter referred to as "Compound X"), establishing its on-target potency is only the first step. The ultimate clinical success and safety of a kinase inhibitor are critically dependent on its selectivity—its ability to inhibit the intended target without significantly affecting other kinases among the more than 500 members of the human kinome.[3] Undesired off-target interactions can lead to toxicity or confound the interpretation of a compound's biological effects.[4][5]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel pyrido[2,3-b]pyrazine-based kinase inhibitor. We will detail the essential experimental workflows, explain the rationale behind methodological choices, and compare the hypothetical profile of "Compound X" against well-characterized, clinically relevant kinase inhibitors. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to build a robust, self-validating data package that rigorously defines a new inhibitor's selectivity.

Comparative Framework: Selecting Benchmark Inhibitors

To contextualize the selectivity profile of "Compound X," we will compare it to four well-documented inhibitors that span a range from highly specific to more broadly active agents. This comparative approach is crucial for understanding where a new compound lies on the selectivity spectrum.

  • AMG-900: A potent and highly selective pan-Aurora kinase inhibitor (targeting Aurora A, B, and C).[6][7] It serves as a benchmark for a "clean" inhibitor with minimal off-target activity.

  • Volasertib (BI 6727): A highly potent and specific ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[8][9][10] It demonstrates that high selectivity for a single kinase target is achievable.

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor with known, potent off-target activity against other kinases like Abl, RET, and FGFR1.[11][12][13][14] It represents a multi-targeted agent whose broader activity profile is well-defined.

  • PF-03814735: An orally bioavailable Aurora A and B kinase inhibitor that shows significant inhibition of several other protein kinases, representing a compound with a less selective profile.[15][16][17]

Part 1: Foundational Selectivity Assessment - Biochemical Kinome Profiling

The cornerstone of any selectivity analysis is a broad, in vitro screen against a large panel of purified kinases. This provides a panoramic view of the compound's potential interactions across the kinome.

Causality Behind Experimental Choice: Why a Kinome Scan?

A kinome scan is the most efficient method to identify potential off-target liabilities early in the drug discovery process.[18] Services like Eurofins Discovery's KINOMEscan® or Reaction Biology's kinase profiling panels utilize competition binding assays or enzymatic activity assays to measure the interaction of a test compound with hundreds of kinases simultaneously.[19][20][21] This unbiased approach prevents the researcher from missing unexpected interactions that might not be predicted by sequence homology alone.

Experimental Protocol: Large-Panel Kinase Screen (e.g., KINOMEscan®)

This protocol outlines the steps for submitting a compound like "Compound X" for a comprehensive selectivity screen.

  • Compound Preparation:

    • Accurately weigh 1-2 mg of the test compound ("Compound X").

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved.

    • Perform serial dilutions in 100% DMSO to prepare samples for submission, typically at a concentration 100x the desired final screening concentration.

  • Assay Format Selection:

    • Primary Screen (Single Concentration): Submit the compound for an initial screen at a fixed concentration (e.g., 1 µM) against a large panel (e.g., scanMAX with 468 kinases).[20] This identifies a "hit list" of potential off-targets. The results are typically reported as "Percent of Control" (POC), where a lower number indicates stronger binding.

    • Quantitative Binding Affinity (Kd Determination): For any kinases identified as significant hits in the primary screen (e.g., <20% POC), perform a secondary screen.[6] This involves an 11-point dose-response curve to determine the dissociation constant (Kd), providing a precise measure of binding affinity.

  • Data Analysis and Visualization:

    • The primary output is a list of kinases and the corresponding POC or Kd values.

    • Utilize data visualization tools like the TREEspot® dendrogram to map the interactions onto the human kinome tree.[20] This provides an intuitive visual representation of the compound's selectivity.

G cluster_prep Step 1: Compound Preparation cluster_screen Step 2: Kinome Screening cluster_analysis Step 3: Data Analysis Compound Compound X (Solid) Stock 10 mM Stock in DMSO Compound->Stock Dissolve PrimaryScreen Primary Screen (e.g., 1µM vs >400 kinases) Identifies 'Hits' Stock->PrimaryScreen Submit SecondaryScreen Secondary Screen (KdELECT) 11-point dose-response Determines Kd for hits PrimaryScreen->SecondaryScreen Analyze Hits Data Quantitative Data (POC, Kd values) SecondaryScreen->Data Visualization TREEspot® Dendrogram Visualizes Selectivity Data->Visualization

Caption: Workflow for biochemical kinome profiling.

Comparative Data Summary

The following table presents the known selectivity data for our benchmark inhibitors and includes a hypothetical, yet plausible, profile for "Compound X," assuming it is a potent and selective Aurora B inhibitor.

Kinase Target"Compound X" (Hypothetical Kd, nM)AMG-900 (IC50, nM)[6][7]Volasertib (IC50, nM)[8][10]Danusertib (IC50, nM)[13][14]PF-03814735 (IC50, nM)[15]
Aurora A 255>10,000130.8
Aurora B 1.5 4 >10,00079 5
Aurora C 81 >10,00061N/A
PLK1 >5,000>1,0000.87 >1,000>1,000
PLK2 >5,000>1,0005>1,000>1,000
PLK3 >5,000>1,00056>1,000>1,000
Abl >1,000>1,000>1,0002550% inhib. @ 100nM
FGFR1 850>1,000>1,00047>90% inhib. @ 100nM
RET >1,000>1,000>1,00031>90% inhib. @ 100nM
TrkA >1,000>1,000>1,00031>90% inhib. @ 100nM
JNK2 >1,000>50>1,000>1,000>90% inhib. @ 100nM
Tie2 >1,000>50>1,000>1,000>90% inhib. @ 100nM

From this hypothetical data, "Compound X" appears to be a highly selective Aurora B inhibitor, more selective than Danusertib but perhaps slightly less potent against Aurora A and C than the pan-inhibitors AMG-900 and PF-03814735. Its clean profile against other kinases would be a desirable feature.

Part 2: In-Cell Validation - Confirming Target Engagement

Biochemical assays are essential but occur in an artificial environment. It is critical to confirm that the compound engages its intended target (and potential off-targets) within the complex milieu of a living cell.[22] Cellular target engagement assays provide this crucial validation.

Causality Behind Experimental Choice: Why CETSA and NanoBRET?
  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[23] CETSA is powerful because it can be used to detect the engagement of endogenous, untagged proteins in any cell type or tissue, making it highly physiologically relevant.[24][25]

  • NanoBRET™ Target Engagement Assay: This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[26] A target protein is fused to a bright NanoLuc® luciferase (the donor), and a fluorescent tracer binds to the protein (the acceptor). A test compound that binds the target will displace the tracer, causing a loss of BRET signal.[27][28] This technology is highly quantitative and allows for the determination of intracellular affinity and compound residence time.[29][30]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to confirm the engagement of "Compound X" with its primary target, Aurora B, in intact cells.

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HCT-116 colon cancer cells) to ~80% confluency.

    • Treat cells with varying concentrations of "Compound X" (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, then cool to 4°C for 3 minutes.[31]

  • Cell Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[31]

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

    • Normalize total protein concentration across all samples using a BCA assay.

    • Analyze the abundance of soluble Aurora B in each sample by Western blot using a specific primary antibody. Also probe for a loading control like GAPDH.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Aurora B versus temperature for each compound concentration. A rightward shift in the melting curve in the presence of "Compound X" indicates target engagement and stabilization.

G cluster_workflow CETSA Workflow cluster_result Expected Outcome Treat 1. Treat Cells (e.g., HCT-116) with Compound X or DMSO Heat 2. Heat Challenge (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge 4. Centrifuge (Separate Soluble/Aggregated) Lyse->Centrifuge Collect 5. Collect Supernatant (Soluble Proteins) Centrifuge->Collect Analyze 6. Analyze by Western Blot (Anti-Aurora B Antibody) Collect->Analyze Result A shift in the thermal melt curve indicates target stabilization and engagement. Analyze->Result

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Part 3: Functional Consequences of Inhibition - Downstream Pathway Analysis

Confirming target binding is essential, but understanding the functional impact is the ultimate goal. Analyzing downstream signaling events provides phenotypic evidence of on-target and potential off-target activity.

Causality Behind Experimental Choice: Why Phospho-Histone H3?

Aurora B kinase is a critical component of the chromosomal passenger complex, which regulates chromosome segregation and cytokinesis. One of its most well-characterized functions is the phosphorylation of Histone H3 at Serine 10 (pHH3) during mitosis.[11] Inhibition of Aurora B leads to a rapid and robust decrease in pHH3 levels. Therefore, measuring pHH3 serves as a direct and quantitative pharmacodynamic biomarker for Aurora B activity in cells and in vivo.[17]

G CompoundX Compound X (Aurora B Inhibitor) AuroraB Aurora B Kinase CompoundX->AuroraB Inhibits pHH3 Phospho-Histone H3 (Ser10) AuroraB->pHH3 Phosphorylates HistoneH3 Histone H3 Mitosis Proper Mitotic Progression pHH3->Mitosis Promotes

Caption: Inhibition of Aurora B by Compound X blocks Histone H3 phosphorylation.

Experimental Protocol: High-Content Imaging of Phospho-Histone H3

This protocol uses immunofluorescence and automated microscopy to quantify the effect of "Compound X" on Aurora B activity.

  • Cell Treatment:

    • Seed HCT-116 cells in 96-well imaging plates.

    • Treat cells with a dose-response of "Compound X" and the comparator inhibitors (e.g., AMG-900, Danusertib) for a defined period (e.g., 6 hours). Include a positive control (e.g., nocodazole to arrest cells in mitosis) and a vehicle control.

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody specific for Phospho-Histone H3 (Ser10).

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the DNA with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to automatically identify nuclei (DAPI signal) and quantify the mean fluorescence intensity of the pHH3 signal within mitotic cells.

  • Data Interpretation:

    • Calculate the percentage of pHH3-positive cells or the overall intensity of the pHH3 signal relative to the control.

    • Generate dose-response curves and calculate IC50 values for the inhibition of pHH3 phosphorylation. A potent inhibitor like "Compound X" should show a low nanomolar IC50 in this assay, consistent with its biochemical potency and cellular target engagement.

Conclusion: Synthesizing a Self-Validating Selectivity Profile

Characterizing the cross-reactivity profile of a novel kinase inhibitor is a multi-faceted process that requires orthogonal, self-validating experimental approaches. By starting with a broad, unbiased biochemical screen, we can identify all potential interactions. Subsequently, by employing cell-based target engagement assays like CETSA or NanoBRET, we can confirm which of these interactions are relevant in a physiological context. Finally, by measuring the impact on downstream signaling pathways, we can validate the functional consequences of this engagement.

For a novel pyrido[2,3-b]pyrazine derivative like "Compound X," this rigorous cascade of experiments is non-negotiable. The hypothetical data presented here positions it as a promising, highly selective Aurora B inhibitor. By comparing its profile to benchmarks like the highly selective AMG-900 and Volasertib, and the more broadly active Danusertib and PF-03814735, we can confidently situate its properties within the broader landscape of kinase inhibitors. This comprehensive characterization is fundamental to advancing a compound toward further preclinical and clinical development, ensuring both a clear understanding of its mechanism of action and a strong prediction of its safety profile.

References

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  • News-Medical. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Andreopoulou, E., et al. (2012). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Clinical Cancer Research, 18(17), 4815-4826.]([Link])

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 1-13.]([Link])

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 99-108.]([Link])

  • National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.]([Link])

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Oxford Academic. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 266-274.]([Link])

  • National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b][26][29]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.]([Link])

  • Wikipedia. (n.d.). Volasertib. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • bioRxiv. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Retrieved from [Link]

  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • AACR Journals. (2010). PF-03814735, an Orally Bioavailable Small Molecule Aurora Kinase Inhibitor for Cancer Therapy. Retrieved from [Link]

  • Schöffski, P., et al. (2012). A phase I, dose-escalation study of the novel Polo-like kinase inhibitor volasertib (BI 6727) in patients with advanced solid tumours. European Journal of Cancer, 48(2), 179-186.]([Link])

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

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  • Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6147-6153.]([Link])

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Comparative

"independent verification of the antibacterial properties of pyrido[2,3-b]pyrazine derivatives"

An Independent Researcher's Guide to Verifying the Antibacterial Properties of Pyrido[2,3-b]pyrazine Derivatives The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for...

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to Verifying the Antibacterial Properties of Pyrido[2,3-b]pyrazine Derivatives

The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Among these, the pyrido[2,3-b]pyrazine core has emerged as a promising heterocyclic structure with demonstrated biological potential.[1][2] This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and compare the antibacterial properties of novel pyrido[2,3-b]pyrazine derivatives.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the emphasis here is on the causality behind experimental choices, ensuring a robust and self-validating workflow. We will detail the requisite methodologies, from initial qualitative screening to quantitative evaluation and cytotoxicity assessment, providing the in-depth technical insights needed to rigorously evaluate this promising class of compounds.

The Pyrido[2,3-b]pyrazine Scaffold: A Foundation for Novel Antibacterials

Pyrido[2,3-b]pyrazines are bicyclic heteroaromatic compounds that have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[2] Recent investigations have highlighted their potential as antibacterial agents. Studies have revealed that specific structural modifications to the pyrido[2,3-b]pyrazine core are crucial for antibacterial efficacy. For instance, the introduction of thiocarbonyl groups or the formation of 1,4-dioxide derivatives has been shown to confer potent activity.[3][4] Conversely, the addition of certain alkyl and aryl side-chains can sometimes diminish the antibacterial effect, underscoring the importance of detailed structure-activity relationship (SAR) studies.[2]

This guide outlines a systematic approach to validate these claims and to characterize new derivatives.

A Systematic Workflow for Antibacterial Efficacy Verification

A rigorous evaluation of a potential antibacterial agent requires a multi-stage approach. The workflow begins with broad screening to identify active compounds, progresses to quantitative characterization of their potency, and culminates in an assessment of their safety profile with respect to host cells. This systematic process ensures that research efforts are focused on the most promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Selectivity & Safety cluster_3 Phase 4: Mechanistic Insight A Primary Screening (Agar Disk Diffusion) B MIC Determination (Broth Microdilution) A->B Active Compounds C Cytotoxicity Assay (e.g., MTT on Mammalian Cells) B->C Potent Compounds E Target Identification (e.g., DNA Gyrase Assay, Docking) B->E D Calculate Selectivity Index (SI = IC50 / MIC) C->D D->E Selective Compounds

Caption: A systematic workflow for evaluating novel antibacterial candidates.

Stage 1: Primary Screening via Agar Disk Diffusion

The initial step is to qualitatively assess if the synthesized pyrido[2,3-b]pyrazine derivatives possess any antibacterial activity. The agar disk diffusion method, also known as the Kirby-Bauer test, is a rapid and cost-effective technique for this purpose.[5][6]

Causality: This method is based on the principle that an antimicrobial agent will diffuse from a paper disk into an agar medium that has been uniformly inoculated with a test bacterium.[7] If the compound is effective, it will inhibit bacterial growth, resulting in a clear area, or "zone of inhibition," around the disk.[5] The size of this zone provides a qualitative measure of the compound's potency.[8]

Detailed Protocol: Agar Disk Diffusion Test
  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[7][9]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform bacterial lawn.[9][10]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the surface of the agar. Ensure firm but gentle contact. A disk containing only the solvent (e.g., DMSO) should be used as a negative control, and disks with standard antibiotics (e.g., ciprofloxacin, vancomycin) as positive controls.[10]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[5]

  • Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or Vernier calipers.[7] The absence of a zone indicates no activity.

Stage 2: Quantitative Potency via Minimum Inhibitory Concentration (MIC)

Compounds that demonstrate activity in the primary screen must be evaluated quantitatively. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][13][14]

Causality: This method exposes the test organism to a serial dilution of the antimicrobial agent in a liquid growth medium. By identifying the lowest concentration at which no growth occurs, it provides a precise, quantitative measure of the compound's potency, which is essential for comparing different derivatives and benchmarking against existing drugs.[14]

Detailed Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a stock solution of each pyrido[2,3-b]pyrazine derivative. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion test, but then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[12]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[15]

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a microplate reader.[15]

Data Presentation: Comparative MIC Values

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Compound IDDerivative DescriptionS. aureus (Gram +) MIC (µg/mL)B. cereus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)S. typhi (Gram -) MIC (µg/mL)
PP-1 2,3-dithione78786251250
PP-2 Alkyl side-chain1250125050005000
PP-3 Aryl side-chain12502500>50005000
Ciprofloxacin (Control)0.510.250.5
Vancomycin (Control)11>128>128
Data is representative and adapted from published studies for illustrative purposes.[2]

Stage 3: Assessing Selectivity and Safety

A potent antibacterial compound is only viable as a therapeutic candidate if it is selectively toxic to bacterial cells while sparing host (mammalian) cells.[15] Cytotoxicity assays are therefore a critical step in the evaluation process.[16]

Causality: Assays like the MTT or XTT test measure the metabolic activity of mammalian cells.[17] A reduction in metabolic activity in the presence of the test compound indicates cytotoxicity. By comparing the concentration that is toxic to mammalian cells (IC₅₀) with the concentration that inhibits bacterial growth (MIC), we can calculate a Selectivity Index (SI). A high SI is a strong indicator of a compound's therapeutic potential.[15][16]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2, or L929) into a 96-well plate at a density of ~10,000 cells per well and allow them to attach overnight.[15][18]

  • Compound Exposure: Add serial dilutions of the test compounds to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value—the concentration of the compound that reduces cell viability by 50%. The Selectivity Index is then calculated as: SI = IC₅₀ / MIC .

Data Presentation: Cytotoxicity and Selectivity Index
Compound IDS. aureus MIC (µg/mL)IC₅₀ (HEK293 cells) (µg/mL)Selectivity Index (SI)
PP-1 78>200>2.6
Ciprofloxacin 0.5>100>200

Stage 4: Elucidating the Mechanism of Action

While not a primary verification step, understanding how a compound works provides a significant advantage for future optimization. For some nitrogen-containing heterocyclic compounds, including pyrazole derivatives, DNA gyrase has been identified as a key target.[19] Molecular docking studies on certain pyrido[2,3-b]pyrazine derivatives have also suggested strong interactions with bacterial DNA gyrase, indicating this as a potential mechanism of action.[1]

Causality: DNA gyrase is an essential bacterial enzyme that is not present in humans, making it an excellent target for selective antibacterial agents. Compounds that inhibit this enzyme disrupt DNA replication, leading to bacterial cell death.

G cluster_0 Proposed Mechanism Compound Pyrido[2,3-b]pyrazine Derivative Enzyme Bacterial DNA Gyrase Compound->Enzyme Inhibits Process1 DNA Supercoiling & Replication Enzyme->Process1 Essential for Outcome Bacterial Cell Death

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